Akr1C3-IN-6
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H15F3N4O3 |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
5-hydroxy-3-[(4-methoxyphenyl)methyl]-N-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide |
InChI |
InChI=1S/C18H15F3N4O3/c1-28-14-7-5-11(6-8-14)10-25-15(17(27)23-24-25)16(26)22-13-4-2-3-12(9-13)18(19,20)21/h2-9,27H,10H2,1H3,(H,22,26) |
InChI Key |
IMCLZLUHJZCWCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=C(N=N2)O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Akr1C3-IN-6: An In-Depth Technical Guide on the Mechanism of Action of a Selective AKR1C3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5) or prostaglandin F synthase, is a pivotal enzyme in human physiology and pathology. It plays a crucial role in the biosynthesis of potent androgens and the metabolism of prostaglandins, making it a key player in the progression of various hormone-dependent cancers, such as castration-resistant prostate cancer (CRPC) and breast cancer, as well as in inflammatory diseases and chemotherapy resistance. The development of selective AKR1C3 inhibitors is, therefore, a significant area of therapeutic research.
This technical guide focuses on the mechanism of action of Akr1C3-IN-6, a potent and selective inhibitor of AKR1C3. While detailed primary literature on this compound is not widely available, it is identified as "Compound 1" in a series of novel hydroxytriazole-based inhibitors. This guide will, therefore, detail the well-established general mechanism of action for this class of inhibitors, supported by data from representative compounds.
Core Mechanism of Action of this compound and Related Inhibitors
This compound is a potent and selective inhibitor of AKR1C3 with a reported IC50 of 0.31 μM.[1] Its selectivity is highlighted by a significantly higher IC50 of 73.23 μM for the related isoform AKR1C2.[1] This selectivity is critical, as AKR1C2 is involved in the inactivation of potent androgens, and its inhibition is undesirable in the context of treating hormone-dependent cancers.
The primary mechanism of action for this compound and similar selective inhibitors is the competitive binding to the active site of the AKR1C3 enzyme. This binding prevents the natural substrates of AKR1C3 from accessing the catalytic site, thereby inhibiting their conversion into biologically active molecules. The inhibition of AKR1C3 impacts two major signaling pathways: androgen biosynthesis and prostaglandin metabolism.
Inhibition of Androgen Biosynthesis
In hormone-dependent cancers like castration-resistant prostate cancer, tumor cells can synthesize their own androgens, such as testosterone and dihydrotestosterone (DHT), from weaker adrenal androgens. AKR1C3 is a key enzyme in this intratumoral steroidogenesis, catalyzing the reduction of androstenedione (AD) to testosterone. By inhibiting AKR1C3, this compound blocks this critical step, leading to a reduction in the levels of potent androgens within the tumor microenvironment. This, in turn, leads to decreased activation of the androgen receptor (AR) and its splice variants (e.g., AR-V7), suppressing the transcription of androgen-dependent genes that drive cancer cell proliferation and survival.
Modulation of Prostaglandin Signaling
AKR1C3 also functions as a prostaglandin F synthase, converting prostaglandin D2 (PGD2) to 11β-prostaglandin F2α (11β-PGF2α). 11β-PGF2α is a ligand for the prostaglandin F receptor (FP receptor), which, upon activation, can trigger pro-proliferative signaling cascades, such as the MAPK/ERK pathway. By inhibiting AKR1C3, this compound reduces the production of 11β-PGF2α, thereby dampening these growth signals.
Furthermore, the inhibition of PGD2 conversion by AKR1C3 can lead to an accumulation of PGD2, which can then be non-enzymatically converted to 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). 15d-PGJ2 is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor known to have anti-proliferative and pro-differentiative effects in cancer cells.
Quantitative Data on AKR1C3 Inhibitors
The following table summarizes the inhibitory potency and selectivity of this compound and other representative AKR1C3 inhibitors.
| Inhibitor | Target | IC50 (μM) | Selectivity (over AKR1C2) | Reference |
| This compound | AKR1C3 | 0.31 | ~236-fold | [1] |
| AKR1C2 | 73.23 | [1] | ||
| Indomethacin | AKR1C3 | 0.2 | ~100-fold | |
| Flufenamic Acid | AKR1C3 | 0.2 | Low | |
| Baccharin | AKR1C3 | 0.1 | High |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of AKR1C3 inhibitors. Below are representative protocols for key experiments.
AKR1C3 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of an inhibitor against purified AKR1C3 enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human AKR1C3 is expressed and purified. A suitable substrate, such as S-tetralol or 9,10-phenanthrenequinone (PQ), and the cofactor NADP+ are prepared in an appropriate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
Assay Procedure: The assay is typically performed in a 96-well plate format. The inhibitor, at various concentrations, is pre-incubated with the AKR1C3 enzyme and NADP+. The reaction is initiated by the addition of the substrate.
-
Detection: The rate of NADP+ consumption (or NADPH production) is monitored by measuring the change in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated using non-linear regression analysis.
Cell-Based Proliferation Assay
Objective: To assess the effect of the AKR1C3 inhibitor on the growth of cancer cells.
Methodology:
-
Cell Culture: Cancer cell lines with known AKR1C3 expression levels (e.g., 22Rv1 for prostate cancer) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of the AKR1C3 inhibitor for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability reagent. The absorbance is read using a plate reader.
-
Data Analysis: The percentage of cell viability relative to a vehicle-treated control is calculated for each inhibitor concentration. The IC50 value for cell proliferation is determined by plotting cell viability against inhibitor concentration.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of the AKR1C3 inhibitor on the protein levels of key components of the androgen receptor and other signaling pathways.
Methodology:
-
Cell Lysis: Cells treated with the inhibitor are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for proteins of interest (e.g., AKR1C3, AR, AR-V7, PSA, p-ERK, ERK). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Signaling Pathways Affected by this compound
Caption: Dual inhibitory mechanism of this compound.
Experimental Workflow for AKR1C3 Inhibitor Evaluation
Caption: Workflow for preclinical evaluation of an AKR1C3 inhibitor.
Conclusion
This compound represents a potent and selective tool for the inhibition of the AKR1C3 enzyme. Its mechanism of action, centered on the dual blockade of androgen biosynthesis and the modulation of prostaglandin signaling, underscores the therapeutic potential of targeting AKR1C3 in a range of diseases, most notably in hormone-dependent cancers. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this and other novel AKR1C3 inhibitors. Further research into the specific interactions of this compound with the enzyme and its broader effects on cellular signaling will be crucial for its potential translation into a clinical candidate.
References
In-Depth Technical Guide to Akr1C3-IN-6: A Potent and Selective Inhibitor of Aldo-Keto Reductase 1C3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a critical enzyme in the biosynthesis of potent androgens and the metabolism of prostaglandins. Its upregulation is implicated in the progression of various cancers, including castration-resistant prostate cancer, and in the development of therapeutic resistance. Akr1C3-IN-6 has emerged as a potent and selective inhibitor of AKR1C3, offering a valuable tool for studying the enzyme's function and a potential lead for therapeutic development. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its characterization.
Chemical Structure and Properties
This compound is a small molecule inhibitor with a well-defined chemical structure. Its identity and key properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-hydroxy-3-[(4-methoxyphenyl)methyl]-N-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide | PubChem |
| SMILES | COC1=CC=C(C=C1)CN2C(=C(N=N2)O)C(=O)NC3=CC=CC(=C3)C(F)(F)F | PubChem |
| Molecular Formula | C18H15F3N4O3 | PubChem |
| Molecular Weight | 392.3 g/mol | PubChem |
| XLogP3-AA | 3.8 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 8 | PubChem |
| IC50 (AKR1C3) | 0.31 µM | MCE |
| IC50 (AKR1C2) | 73.23 µM | MCE |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through the direct inhibition of the AKR1C3 enzyme. AKR1C3 plays a pivotal role in two major signaling pathways with significant implications in cancer biology: androgen biosynthesis and prostaglandin metabolism.
Inhibition of Androgen Biosynthesis
In castration-resistant prostate cancer, tumor cells can synthesize their own androgens, such as testosterone and dihydrotestosterone (DHT), to maintain androgen receptor (AR) signaling and promote tumor growth. AKR1C3 is a key enzyme in this process, catalyzing the conversion of weaker androgens to more potent ones. By inhibiting AKR1C3, this compound blocks this intratumoral androgen synthesis, thereby reducing AR activation and downstream pro-proliferative signaling.
Modulation of Prostaglandin Signaling
AKR1C3 also functions as a prostaglandin (PG) F synthase, converting PGD2 to PGF2α. PGF2α can promote cell proliferation through the activation of the MAPK signaling pathway. Conversely, the substrate PGD2 can be converted to the anti-proliferative 15d-PGJ2, a ligand for PPARγ. By inhibiting AKR1C3, this compound can shift the balance from pro-proliferative PGF2α towards anti-proliferative 15d-PGJ2, leading to cell differentiation and apoptosis.[1]
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of this compound. The following sections provide methodologies for key in vitro and in vivo assays.
In Vitro AKR1C3 Enzyme Inhibition Assay
This protocol describes a spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human AKR1C3.
Materials:
-
Recombinant human AKR1C3 enzyme
-
This compound
-
NADPH
-
9,10-Phenanthrenequinone (PQ)
-
Assay buffer: 50 mM sodium phosphate, pH 7.4
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of the assay buffer, 25 µL of NADPH solution (final concentration 200 µM), and 10 µL of the this compound dilution.
-
Add 10 µL of recombinant AKR1C3 enzyme solution (final concentration to be optimized for linear reaction kinetics).
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 5 µL of the substrate PQ (final concentration to be optimized).
-
Immediately measure the decrease in absorbance at 340 nm (due to NADPH oxidation) every 30 seconds for 10 minutes using a microplate reader.
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Proliferation Assay
This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines that overexpress AKR1C3 (e.g., LNCaP or VCaP prostate cancer cells).
Materials:
-
AKR1C3-overexpressing cancer cell line (e.g., LNCaP, VCaP)
-
Complete cell culture medium
-
This compound
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells.
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model of prostate cancer.
Materials:
-
Immunocompromised mice (e.g., male nude or SCID mice)
-
AKR1C3-overexpressing prostate cancer cells (e.g., VCaP)
-
Matrigel
-
This compound
-
Vehicle control (e.g., a mixture of DMSO, PEG300, Tween-80, and saline)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flanks of the mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (at various doses) or the vehicle control to the mice via an appropriate route (e.g., intraperitoneal or oral gavage) on a predetermined schedule.
-
Measure tumor volume with calipers and record the body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of this compound.
Conclusion
This compound is a potent and selective inhibitor of AKR1C3 with demonstrated potential for modulating key signaling pathways involved in cancer progression. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound. Further studies are warranted to fully elucidate its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile.
References
Technical Guide: Synthesis and Purification of an AKR1C3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification methods for a representative potent and selective inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3). The content herein is based on established methodologies for the synthesis of N-phenylanthranilate-based inhibitors, which have shown significant promise in targeting AKR1C3.
Introduction to AKR1C3
Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a critical enzyme in human physiology and pathology. It plays a pivotal role in the biosynthesis of potent androgens and the metabolism of prostaglandins.[1] Upregulation of AKR1C3 is associated with the progression of various cancers, including castration-resistant prostate cancer (CRPC) and certain leukemias, as well as with resistance to chemotherapy.[2][3] Consequently, the development of potent and selective AKR1C3 inhibitors is a key area of research for novel therapeutic strategies.
AKR1C3 Signaling Pathways
AKR1C3 influences several critical signaling pathways involved in cell proliferation, survival, and inflammation. A primary function of AKR1C3 is the reduction of prostaglandin D2 (PGD2) to 9α,11β-prostaglandin F2 (PGF2α). PGF2α can then activate the prostaglandin F receptor (FP receptor), leading to the activation of downstream pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) signaling cascades, which promote cell proliferation.[4] By inhibiting AKR1C3, the formation of PGF2α is reduced, and the precursor PGD2 can be non-enzymatically converted to 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a ligand for the peroxisome proliferator-activated receptor γ (PPARγ). Activation of PPARγ can lead to cell differentiation and apoptosis, thereby counteracting cancer progression.[4]
Synthesis of a Representative AKR1C3 Inhibitor
As "this compound" is not a uniquely identified compound in the surveyed literature, this guide will focus on the synthesis of a potent and selective N-phenylanthranilate-based AKR1C3 inhibitor, structurally related to flufenamic acid, a known non-steroidal anti-inflammatory drug (NSAID) and AKR1C3 inhibitor. The following protocol is a representative example of the synthesis of such compounds.
General Synthesis Workflow
The synthesis of small molecule inhibitors like the N-phenylanthranilate derivatives of AKR1C3 typically follows a multi-step process involving reaction setup, monitoring, work-up, and purification.
Experimental Protocol: Synthesis of a 3-((trifluoromethyl)phenylamino)benzoic acid derivative
This protocol is adapted from methodologies used for synthesizing N-phenylanthranilate analogs.
Reaction: Buchwald-Hartwig amination coupling of 3-bromobenzoic acid with 3-(trifluoromethyl)aniline.
Reagents and Materials:
-
3-bromobenzoic acid
-
3-(trifluoromethyl)aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-bromobenzoic acid (1.0 eq), 3-(trifluoromethyl)aniline (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to reflux (approximately 101 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification of the AKR1C3 Inhibitor
Purification is a critical step to ensure the final compound is of high purity for biological assays.
Purification Protocol
Method: Flash column chromatography.
Materials:
-
Crude product from the synthesis step
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., a gradient of ethyl acetate in hexanes)
-
Glass column for chromatography
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Pack the column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed crude product onto the top of the packed column.
-
Elute the column with the solvent system, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexanes).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified inhibitor.
Data Presentation
The following table summarizes representative quantitative data for a synthesized N-phenylanthranilate-based AKR1C3 inhibitor.
| Parameter | Value | Method |
| Yield | 75-85% | Gravimetric analysis after purification |
| Purity | >98% | HPLC |
| ¹H NMR | Conforms to expected structure | Nuclear Magnetic Resonance Spectroscopy |
| Mass (m/z) | Corresponds to [M+H]⁺ | Mass Spectrometry |
| AKR1C3 IC₅₀ | 10-50 nM | In vitro enzymatic assay |
| Selectivity | >200-fold vs. AKR1C1/C2 | In vitro enzymatic assay |
Conclusion
The synthesis and purification of potent and selective AKR1C3 inhibitors, such as the N-phenylanthranilate derivatives, are achievable through established organic chemistry techniques. The methodologies described in this guide provide a framework for researchers to produce these valuable compounds for further investigation into their therapeutic potential in oncology and other diseases where AKR1C3 is implicated. Careful execution of the synthesis and rigorous purification are paramount to obtaining high-quality material for biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective AKR1C3 Inhibitors Potentiate Chemotherapeutic Activity in Multiple Acute Myeloid Leukemia (AML) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Akr1C3-IN-6: A Technical Overview for Drug Discovery Professionals
Introduction: Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, has emerged as a critical therapeutic target in oncology. Its role in the biosynthesis of potent androgens and prostaglandins contributes to the proliferation and survival of cancer cells, particularly in hormone-dependent malignancies like castration-resistant prostate cancer (CRPC). Furthermore, Akr1C3 is implicated in the development of resistance to standard cancer therapies. Akr1C3-IN-6 is a potent and selective inhibitor of Akr1C3, representing a promising chemical scaffold for the development of novel cancer therapeutics. This document provides a detailed technical overview of the discovery and development of this compound and related compounds, intended for researchers, scientists, and drug development professionals.
Core Compound Data: this compound
While detailed discovery and development information for the specific compound designated "this compound" is not extensively published in peer-reviewed literature, its chemical structure and basic inhibitory data are available through chemical suppliers. It belongs to a well-characterized series of hydroxytriazole-based Akr1C3 inhibitors.
| Identifier | Value |
| IUPAC Name | 5-hydroxy-3-[(4-methoxyphenyl)methyl]-N-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide |
| Chemical Formula | C18H15F3N4O3 |
| PubChem CID | 137349099[1] |
| ChEMBL ID | CHEMBL4174786[1] |
Quantitative Inhibitory Activity
This compound demonstrates potent and selective inhibition of the Akr1C3 enzyme. The following table summarizes its in vitro inhibitory activity against Akr1C3 and the closely related isoform Akr1C2, highlighting its selectivity.
| Compound | Target | IC50 (µM) | Selectivity (Akr1C2/Akr1C3) |
| This compound | Akr1C3 | 0.31[2][3][4][5] | ~236-fold |
| Akr1C2 | 73.23[2][3][4][5] |
Signaling Pathways of Akr1C3 in Cancer
Akr1C3 influences multiple signaling pathways that are crucial for cancer cell proliferation, survival, and therapy resistance. The following diagram illustrates the central role of Akr1C3 in androgen biosynthesis and prostaglandin metabolism, highlighting the points of intervention for inhibitors like this compound.
Caption: Akr1C3 signaling pathways and the inhibitory action of this compound.
Experimental Protocols
The following are representative experimental protocols for the discovery and characterization of Akr1C3 inhibitors, based on methodologies reported for the hydroxytriazole series of compounds to which this compound belongs.
Recombinant Akr1C3 Expression and Purification
-
Objective: To produce purified Akr1C3 enzyme for in vitro inhibition assays.
-
Method:
-
The human AKR1C3 gene is cloned into an expression vector (e.g., pET-28a) and transformed into a suitable bacterial host (e.g., E. coli BL21(DE3)).
-
Bacterial cultures are grown to an optimal density (OD600 of 0.6-0.8) at 37°C.
-
Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM and cultures are incubated for a further 16-20 hours at a reduced temperature (e.g., 18°C).
-
Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication.
-
The lysate is clarified by centrifugation, and the supernatant containing the His-tagged Akr1C3 protein is purified using affinity chromatography (e.g., Ni-NTA resin).
-
The purified protein is dialyzed against a storage buffer and its concentration and purity are determined by Bradford assay and SDS-PAGE, respectively.
-
In Vitro Akr1C3 Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against Akr1C3.
-
Method:
-
The assay is performed in a 96-well plate format.
-
Each well contains a reaction mixture of purified recombinant Akr1C3, the cofactor NADPH, and a substrate (e.g., S-tetralol or phenanthrenequinone).
-
The test compound, such as this compound, is added at various concentrations.
-
The reaction is initiated by the addition of the substrate.
-
The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.
-
The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Proliferation Assay
-
Objective: To evaluate the effect of Akr1C3 inhibitors on the proliferation of cancer cells that overexpress Akr1C3.
-
Method:
-
Akr1C3-overexpressing cancer cell lines (e.g., 22Rv1 for prostate cancer) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
The absorbance or luminescence is measured using a plate reader.
-
The concentration of the compound that inhibits cell growth by 50% (GI50) is calculated from the dose-response curves.
-
Experimental Workflow for Akr1C3 Inhibitor Development
The development of a selective Akr1C3 inhibitor like this compound follows a structured workflow from initial hit identification to preclinical evaluation.
Caption: A generalized workflow for the discovery and development of Akr1C3 inhibitors.
Conclusion
This compound is a potent and selective inhibitor of Akr1C3, belonging to a promising class of hydroxytriazole-based compounds. The data and methodologies presented in this technical guide, based on the development of this class of inhibitors, provide a framework for the continued exploration of Akr1C3 as a therapeutic target. The development of selective inhibitors like this compound holds significant promise for overcoming drug resistance and improving therapeutic outcomes in a range of cancers. Further preclinical and clinical investigation of this and related compounds is warranted.
References
- 1. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.iucr.org [journals.iucr.org]
In-Depth Technical Guide: Akr1C3 Target Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a critical enzyme in human physiology and pathology. It plays a significant role in the metabolism of steroids and prostaglandins, contributing to the progression of various diseases, including hormone-dependent cancers like prostate and breast cancer, as well as castration-resistant prostate cancer (CRPC) and acute myeloid leukemia (AML).[1][2] AKR1C3 catalyzes the conversion of weaker androgens and estrogens to their more potent forms, thereby promoting cancer cell proliferation.[3][4] Additionally, its role in prostaglandin synthesis influences inflammatory processes and cell signaling pathways.[1][3][5]
This guide provides a comprehensive overview of the target binding affinity and kinetics of inhibitors targeting AKR1C3. While specific data for a compound designated "Akr1C3-IN-6" is not publicly available, this document summarizes data for other well-characterized AKR1C3 inhibitors, details the experimental protocols for determining binding affinity, and presents visual diagrams of key pathways and workflows.
Akr1C3 Signaling Pathways
AKR1C3 influences several downstream signaling pathways that are crucial for cell proliferation, survival, and resistance to therapy. The enzyme's primary function involves the conversion of various substrates, leading to the activation of multiple signaling cascades.
Target Binding Affinity of Representative Akr1C3 Inhibitors
The development of potent and selective AKR1C3 inhibitors is a key area of research. The binding affinities of these inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for several known AKR1C3 inhibitors.
| Inhibitor Name | IC50 Value (nM) for AKR1C3 | Selectivity over AKR1C2 (Fold) | Reference |
| Flufenamic Acid (FLU) | 51 | 7 | [6] |
| Indomethacin | 100 | 356 | [7] |
| Compound 1o | 38 | 28 | [6] |
| Biphenyl Derivative 3 | 43 | >2300 | [7] |
| Warhead 4 | 62 ± 1 | ~15-fold lower than Cpd 3 | [7] |
| PROTAC 5 | 77 ± 2 | ~15-fold lower than Cpd 3 | [7] |
| Ibuprofen | ~10,000 | - | [8] |
| Compound 2 (Bile Acid Fused Tetrazole) | ~7,000 | Selective | [2] |
Experimental Protocols for Determining Binding Affinity
The determination of inhibitor binding affinity to AKR1C3 is commonly performed using an in vitro enzyme inhibition assay. The following is a generalized protocol based on methods described in the literature.[7][8][9][10]
Objective: To determine the IC50 value of a test compound for AKR1C3.
Materials:
-
Recombinant human AKR1C3 enzyme
-
Substrate: S-tetralol or 9,10-phenanthrenequinone (PQ)
-
Cofactor: NADP+ or NADPH
-
Test compound (inhibitor)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0 or 6.0)
-
DMSO (for dissolving compounds)
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare working solutions of the AKR1C3 enzyme, substrate, and cofactor in the assay buffer. The final concentration of the enzyme should be in the low nanomolar range, and the substrate concentration should be at or near its Michaelis-Menten constant (Km) for the enzyme.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound at various concentrations (or DMSO for the control)
-
AKR1C3 enzyme
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement of the Reaction:
-
Initiate the enzymatic reaction by adding the substrate and cofactor solution to each well.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined by the rate of NADPH consumption (decrease in absorbance at 340 nm) or NADP+ formation (increase in fluorescence).
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.
-
Normalize the reaction rates to the control (DMSO only) to determine the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an AKR1C3 enzyme inhibition assay.
References
- 1. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 8. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. superchemistryclasses.com [superchemistryclasses.com]
In Vitro Characterization of Akr1c3-IN-6: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Akr1c3-IN-6, a potent and selective inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the inhibitor's mechanism and relevant biological pathways.
Quantitative Data Summary
This compound has been identified as a highly selective inhibitor of the AKR1C3 enzyme. Its inhibitory activity has been quantified, demonstrating significant potency for its target and a favorable selectivity profile against a closely related isoform, AKR1C2.
| Compound | Target | IC50 (µM) | Isoform Selectivity (vs. AKR1C2) |
| This compound | AKR1C3 | 0.31 | >236-fold |
| AKR1C2 | 73.23 |
Table 1: Inhibitory potency and selectivity of this compound.
Experimental Protocols
While the specific protocol for the IC50 determination of this compound is not publicly available, this section provides a representative, detailed methodology for a standard in vitro enzyme inhibition assay for AKR1C3, based on established and published methods.
Recombinant Human AKR1C3 Enzyme Inhibition Assay (Spectrophotometric)
This assay determines the inhibitory potential of a compound by measuring the decrease in the rate of NADPH consumption by recombinant human AKR1C3 enzyme.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
9,10-Phenanthrenequinone (PQ), substrate
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Test compound (this compound)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (this compound) in DMSO.
-
Create a series of dilutions of the test compound in DMSO to achieve a range of final assay concentrations.
-
Prepare a solution of recombinant human AKR1C3 in potassium phosphate buffer.
-
Prepare a solution of NADPH in potassium phosphate buffer.
-
Prepare a solution of the substrate, 9,10-phenanthrenequinone, in DMSO.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add the following in order:
-
Potassium Phosphate Buffer
-
Test compound solution (or DMSO for control wells)
-
AKR1C3 enzyme solution
-
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the NADPH solution to all wells.
-
Immediately add the PQ substrate solution to all wells.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the test compound.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
-
Visualizations
The following diagrams illustrate the key signaling pathways involving AKR1C3, a typical experimental workflow for its characterization, and the logical relationship of this compound's selective inhibition.
Caption: AKR1C3 signaling in steroid and prostaglandin pathways.
Caption: Workflow for AKR1C3 enzyme inhibition assay.
Caption: Selective inhibition of AKR1C3 by this compound.
The Impact of AKR1C3 Inhibition on Steroid Hormone Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a critical enzyme in the biosynthesis of potent androgens and estrogens.[1][2][3] It plays a pivotal role in converting weaker steroid precursors into more active hormones, thereby regulating the activity of the androgen receptor (AR) and estrogen receptor (ER).[2][3] Elevated expression of AKR1C3 has been implicated in the progression of various hormone-dependent cancers, including prostate and breast cancer, and is associated with resistance to endocrine therapies.[4][5][6] Consequently, AKR1C3 has emerged as a promising therapeutic target for the development of novel anti-cancer agents.
This technical guide provides an in-depth overview of the effects of AKR1C3 inhibition on steroid hormone metabolism. While the specific inhibitor "Akr1C3-IN-6" is not readily identifiable in publicly available scientific literature, this guide will focus on the well-characterized effects of potent and selective AKR1C3 inhibitors, using them as representative examples to illustrate the impact of targeting this key enzyme. We will delve into the quantitative effects on steroid hormone levels, detailed experimental protocols for assessing inhibitor activity, and the underlying signaling pathways.
Core Function of AKR1C3 in Steroidogenesis
AKR1C3 is a versatile enzyme that catalyzes the NADPH-dependent reduction of various keto-steroids. Its primary roles in steroid hormone metabolism include:
-
Androgen Synthesis: AKR1C3 is a key enzyme in the conversion of androstenedione (A4) to testosterone (T).[3][7] It also facilitates the production of the most potent androgen, dihydrotestosterone (DHT), from 5α-androstanedione.[3] These reactions are crucial for maintaining androgen levels that drive AR-dependent cellular processes.[3]
-
Estrogen Synthesis: The enzyme catalyzes the reduction of estrone (E1) to the potent estrogen, 17β-estradiol (E2).[8][9]
-
Progesterone Metabolism: AKR1C3 can inactivate progesterone by converting it to 20α-hydroxyprogesterone.[2]
By modulating the levels of these active steroid hormones, AKR1C3 plays a critical role in the hormonal milieu of various tissues.
Quantitative Effects of AKR1C3 Inhibition on Steroid Hormone Levels
The inhibition of AKR1C3 leads to significant alterations in the steroid hormone profile. The following tables summarize the quantitative data from studies using representative AKR1C3 inhibitors.
Table 1: In Vitro Inhibition of AKR1C3 Enzymatic Activity
| Inhibitor | Assay System | Substrate | IC50 | Reference |
| Indomethacin | Purified AKR1C3 | Androstenedione | Comparably potent to GTx-560 | [10] |
| GTx-560 | Purified AKR1C3 | Androstenedione | Not specified, but comparable to Indomethacin | [10] |
| SN33638 | Cell-based | Androstenedione | Partial inhibition | [4] |
| BAY1128688 | Phase 1 Clinical Trial | Endogenous | Not applicable | [2] |
Table 2: Effects of AKR1C3 Inhibition on Steroid Hormone Concentrations in Cell-Based Assays
| Inhibitor | Cell Line | Treatment | Change in Testosterone | Change in Androsterone | Reference |
| GTx-560 | LNCaP-AKR1C3 | 10 µM | Complete block of formation from A'dione | Not reported | [10] |
| SN33638 | LAPC4-AKR1C3 | Not specified | Partial inhibition | Not reported | [4] |
Table 3: In Vivo Effects of AKR1C3 Inhibition on Circulating Steroid Hormones
| Inhibitor | Study Population | Key Findings | Reference |
| BAY1128688 | Healthy pre- and postmenopausal women | Significant decrease in serum androsterone. No significant change in estrogens or progesterone. | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by AKR1C3 and a typical experimental workflow for evaluating its inhibitors.
Caption: Steroidogenesis pathway highlighting AKR1C3's role and its inhibition.
Caption: Experimental workflow for evaluating AKR1C3 inhibitors.
Detailed Experimental Protocols
Recombinant AKR1C3 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified AKR1C3 enzyme.
Methodology:
-
Enzyme Source: Recombinant human AKR1C3 is expressed in and purified from E. coli.
-
Assay Principle: The enzymatic activity of AKR1C3 is monitored by measuring the oxidation of a fluorescent substrate, such as S-tetralol, in the presence of the cofactor NADP+. The increase in NADPH fluorescence is measured over time.
-
Procedure:
-
A reaction mixture is prepared containing potassium phosphate buffer (pH 7.0), NADP+, and S-tetralol.
-
Varying concentrations of the test inhibitor (e.g., this compound) are added to the reaction mixture.
-
The reaction is initiated by the addition of purified AKR1C3 enzyme.
-
The rate of NADPH formation is monitored using a fluorescence plate reader (excitation ~340 nm, emission ~460 nm).
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Steroid Metabolism Assay
Objective: To evaluate the effect of an AKR1C3 inhibitor on the production of steroid hormones in a cellular context.
Methodology:
-
Cell Lines: Hormone-dependent cancer cell lines that endogenously express or are engineered to overexpress AKR1C3 are used (e.g., LNCaP prostate cancer cells, MCF-7 breast cancer cells).
-
Assay Principle: Cells are treated with a steroid precursor (e.g., androstenedione) in the presence or absence of the AKR1C3 inhibitor. The levels of the resulting steroid products (e.g., testosterone) in the cell culture medium are quantified.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The culture medium is replaced with a medium containing the steroid precursor (e.g., 1 µM [14C]-androstenedione) and varying concentrations of the test inhibitor.
-
After a defined incubation period (e.g., 24-48 hours), the cell culture medium is collected.
-
Steroids are extracted from the medium using an organic solvent (e.g., ethyl acetate).
-
The extracted steroids are separated using thin-layer chromatography (TLC) or quantified using more sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or enzyme-linked immunosorbent assay (ELISA).
-
The percentage of conversion of the precursor to the product is calculated and compared between treated and untreated cells.
-
In Vivo Xenograft Model Study
Objective: To assess the efficacy of an AKR1C3 inhibitor in reducing tumor growth and altering steroid hormone levels in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously implanted with human cancer cells (e.g., VCaP or LNCaP-AKR1C3).
-
Assay Principle: Once tumors are established, the mice are treated with the AKR1C3 inhibitor. Tumor volume and plasma steroid hormone levels are monitored over the course of the treatment.
-
Procedure:
-
Tumor-bearing mice are randomized into treatment and control groups.
-
The treatment group receives the AKR1C3 inhibitor via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle.
-
Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated.
-
Blood samples are collected at specified time points to measure plasma concentrations of relevant steroid hormones (e.g., testosterone, DHT, androsterone) using LC-MS/MS.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and AKR1C3 expression.
-
Conclusion
Inhibition of AKR1C3 represents a promising therapeutic strategy for hormone-dependent cancers and other conditions driven by excess androgen or estrogen production. By blocking the synthesis of potent steroid hormones, AKR1C3 inhibitors can effectively dampen the signaling pathways that promote cell proliferation and survival. The methodologies outlined in this guide provide a framework for the preclinical evaluation of novel AKR1C3 inhibitors, enabling researchers and drug developers to characterize their potency, selectivity, and in vivo efficacy. The identification of robust pharmacodynamic biomarkers, such as circulating androsterone levels, will be crucial for the clinical development of this important class of therapeutic agents.[2]
References
- 1. Novel aldo-keto reductase 1C3 inhibitor affects androgen metabolism but not ovarian function in healthy women: a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Steroid Hormone Transforming Aldo-Keto Reductases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Activity of SN33638, an Inhibitor of AKR1C3, on Testosterone and 17β-Estradiol Production and Function in Castration-Resistant Prostate Cancer and ER-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the major single nucleotide polymorphic variants of aldo-keto reductase 1C3 (type 5 17β-hydroxysteroid dehydrogenase) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. New enzymatic assay for the AKR1C enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aldo-Keto Reductase 1C3 Expression in MCF-7 Cells Reveals Roles in Steroid Hormone and Prostaglandin Metabolism that may Explain its Over-Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overexpression of Aldo-Keto Reductase 1C3 (AKR1C3) in LNCaP Cells Diverts Androgen Metabolism towards Testosterone Resulting in Resistance to the 5α-Reductase Inhibitor Finasteride - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of AKR1C3 Inhibition in Oncology: A Technical Overview of Preliminary Cytotoxicity
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: Aldo-keto reductase 1C3 (AKR1C3) has been identified as a key enzyme in the progression of various malignancies, particularly in hormone-dependent cancers such as castration-resistant prostate cancer (CRPC) and in promoting resistance to chemotherapy.[1][2] Its role in androgen biosynthesis and prostaglandin metabolism makes it an attractive therapeutic target. This technical guide provides a comprehensive overview of the preliminary cytotoxicity of various inhibitors targeting AKR1C3 in cancer cell lines. While specific data for a compound designated "Akr1C3-IN-6" is not publicly available, this document synthesizes findings for other notable AKR1C3 inhibitors to provide a foundational understanding for researchers in this field.
Introduction to AKR1C3 as a Therapeutic Target
AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a member of the aldo-keto reductase superfamily.[3] It plays a crucial role in the conversion of weak androgens to potent androgens like testosterone and dihydrotestosterone (DHT), thereby fueling the growth of androgen receptor-dependent prostate cancers.[1][4] Furthermore, AKR1C3 is involved in the metabolism of prostaglandins, which can influence cell proliferation and apoptosis.[5][6] Elevated expression of AKR1C3 has been observed in a variety of cancers, including prostate, breast, and acute myeloid leukemia (AML), and is often associated with poor prognosis and resistance to standard therapies.[1][5][7] Therefore, the development of potent and selective AKR1C3 inhibitors is a promising strategy in oncology.
Preliminary Cytotoxicity of AKR1C3 Inhibitors in Cancer Cell Lines
The cytotoxic effects of several AKR1C3 inhibitors have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following table summarizes publicly available data for various AKR1C3 inhibitors.
| Inhibitor | Cancer Cell Line | Cell Type | IC50 (µM) | Citation |
| Baccharin | PC3 | Prostate Cancer | 12.9 | [8] |
| Olaparib | HCT116 | Colon Carcinoma | 2.48 | [9][10] |
| S07-2010 | MCF-7/DOX | Doxorubicin-resistant Breast Cancer | 127.5 | [7] |
| S07-2010 | A549/DDP | Cisplatin-resistant Lung Adenocarcinoma | 5.51 | [7] |
| Flufenamic acid | - | (Enzymatic assay) | 8.63 | [9] |
| Indomethacin Analogue (hydroxyfurazan derivative) | Colorectal and Prostate Cancer Cells | - | More potent than indomethacin | [11] |
| AST-3424/OBI-3424 | HepG2 | Liver Cancer | ~0.005 | [12] |
| AST-3424/OBI-3424 | H460 | Lung Cancer | - | [13] |
Note: The cytotoxicity of AKR1C3 inhibitors can be cell-line dependent and may be more pronounced when used in combination with chemotherapeutic agents.
Key Signaling Pathways and Mechanisms of Action
The inhibition of AKR1C3 can induce anti-cancer effects through multiple signaling pathways. A primary mechanism is the reduction of potent androgens, leading to decreased activation of the androgen receptor (AR) and subsequent inhibition of cancer cell proliferation in hormone-dependent cancers.[14] Additionally, by altering prostaglandin metabolism, AKR1C3 inhibitors can promote the formation of anti-proliferative prostaglandins, such as 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), which can activate PPARγ, leading to cell differentiation and apoptosis.[5][6]
Experimental Protocols for Cytotoxicity Assessment
The preliminary evaluation of the cytotoxic effects of AKR1C3 inhibitors typically involves a series of in vitro assays.
Cell Culture
Cancer cell lines with varying levels of endogenous AKR1C3 expression are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT or a similar assay)
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the AKR1C3 inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Cell viability is expressed as a percentage of the vehicle control, and the IC50 value is calculated using non-linear regression analysis.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
-
Treatment: Cells are treated with the AKR1C3 inhibitor at concentrations around the IC50 value for a defined period.
-
Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion and Future Directions
The inhibition of AKR1C3 presents a compelling strategy for the treatment of various cancers, particularly those that have developed resistance to conventional therapies. The preliminary cytotoxicity data for a range of AKR1C3 inhibitors demonstrate their potential to inhibit cancer cell growth. Future research should focus on the development of highly selective and potent inhibitors, such as the uncharacterized "this compound," and their evaluation in preclinical and clinical settings. A deeper understanding of the complex roles of AKR1C3 in different cancer types will be crucial for the successful clinical translation of these targeted therapies. Combination therapies, where AKR1C3 inhibitors are used to sensitize cancer cells to existing chemotherapeutic agents, also represent a promising avenue for future investigation.[6][7]
References
- 1. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective AKR1C3 Inhibitors Potentiate Chemotherapeutic Activity in Multiple Acute Myeloid Leukemia (AML) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. rcsb.org [rcsb.org]
- 12. e-century.us [e-century.us]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
Akr1C3-IN-6 and its Role in Castration-Resistant Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, driven in large part by the intratumoral synthesis of androgens that reactivate the androgen receptor (AR). The enzyme aldo-keto reductase family 1 member C3 (AKR1C3) has emerged as a critical player in this process, catalyzing the conversion of weak androgens to potent AR ligands like testosterone and dihydrotestosterone (DHT). Consequently, AKR1C3 is a compelling therapeutic target for the development of novel agents to overcome resistance to standard androgen deprivation therapies. This technical guide provides an in-depth overview of the role of AKR1C3 in CRPC and the therapeutic potential of its inhibition, with a focus on the conceptual framework for evaluating inhibitors like Akr1C3-IN-6. While specific data for this compound is not publicly available, this document outlines the established roles of AKR1C3, the mechanisms of its inhibitors, and the requisite experimental protocols for their characterization.
The Critical Role of AKR1C3 in Castration-Resistant Prostate Cancer
In the progression to CRPC, prostate cancer cells adapt to low levels of circulating androgens by upregulating the machinery for de novo steroidogenesis. AKR1C3 is a pivotal enzyme in this adaptation, functioning as a 17β-hydroxysteroid dehydrogenase (17β-HSD) type 5. Its expression is significantly elevated in metastatic and recurrent prostate cancer. AKR1C3 contributes to CRPC through several mechanisms:
-
Intratumoral Androgen Synthesis: AKR1C3 catalyzes the reduction of androstenedione to testosterone, a key step in the production of potent androgens that can activate the AR and drive tumor growth.
-
Prostaglandin Metabolism: AKR1C3 is also involved in the metabolism of prostaglandins, converting prostaglandin D2 (PGD2) to PGF2α. This can promote cell proliferation through the activation of downstream signaling pathways.
-
Signaling Pathway Activation: Upregulation of AKR1C3 has been linked to the activation of pro-survival signaling pathways, including the PI3K/Akt and ERK pathways, further contributing to cancer progression.
-
Androgen Receptor Coactivation: Beyond its enzymatic function, AKR1C3 can act as a coactivator of the androgen receptor, enhancing its transcriptional activity.
This compound: A Novel Inhibitor Targeting Intratumoral Androgenesis
While specific details regarding "this compound" are not available in the public scientific literature, it is conceptualized as a potent and selective inhibitor of the AKR1C3 enzyme. The therapeutic rationale for such a compound is to block the intratumoral production of androgens, thereby depriving the CRPC cells of the ligands necessary for AR activation and subsequent tumor growth. The development and evaluation of this compound would follow a rigorous preclinical assessment pipeline, as detailed in the experimental protocols section of this guide.
Quantitative Data for Representative AKR1C3 Inhibitors
To provide a framework for the expected efficacy of a potent AKR1C3 inhibitor, the following table summarizes quantitative data for other known inhibitors in the field.
| Inhibitor | Type | IC50 (AKR1C3) | Selectivity vs. AKR1C2 | Cell Line(s) | Effect | Reference |
| Indomethacin | NSAID | ~10 µM | Low | Various | Inhibition of cell proliferation, resensitization to enzalutamide | |
| SN33638 | Small Molecule | Low nanomolar | >300-fold | CRPC cell lines | Reduction of testosterone production and PSA expression | |
| PTUPB | Small Molecule | ~65 nM | Not specified | C4-2B MDVR | Inhibition of AKR1C3 activity and CRPC cell growth | |
| Chromene-3-carboxamide derivative (2d) | Small Molecule | 25-56 nM | >220-fold vs. AKR1C1/2/4 | 22Rv1, PC3 | Suppression of proliferation, augmentation of apoptosis | |
| Compound 27 (S19-1035) | Small Molecule | 3.04 nM | >3289-fold | Breast cancer cell lines | Reversal of doxorubicin resistance |
Experimental Protocols
The successful development of an AKR1C3 inhibitor like this compound necessitates a series of well-defined in vitro and in vivo experiments. The following are detailed methodologies for key assays.
AKR1C3 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of recombinant human AKR1C3.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADP+ (cofactor)
-
Substrate (e.g., S-tetralol or a specific steroid precursor)
-
This compound (and other test compounds)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplates
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer, recombinant AKR1C3 enzyme, and varying concentrations of this compound.
-
Initiate the reaction by adding the substrate and NADP+.
-
Monitor the rate of NADP+ conversion to NADPH by measuring the increase in absorbance at 340 nm or by using a fluorescent substrate.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.
Cell Viability Assay
Objective: To assess the effect of this compound on the viability and proliferation of CRPC cells.
Materials:
-
CRPC cell lines (e.g., 22Rv1, VCaP, C4-2B)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed CRPC cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Xenograft Model of Castration-Resistant Prostate Cancer
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model of CRPC.
Materials:
-
Immunocompromised mice (e.g., male nude or NSG mice)
-
CRPC cells (e.g., 22Rv1)
-
Matrigel
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal monitoring and housing facilities
Procedure:
-
Subcutaneously implant a mixture of CRPC cells and Matrigel into the flanks of the mice.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure tumor volumes and body weights of the mice regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Analyze the tumor growth inhibition data to determine the in vivo efficacy of this compound.
Visualizing the Mechanism and Workflow
Signaling Pathways of AKR1C3 in CRPC
Caption: AKR1C3 signaling in CRPC and the inhibitory action of this compound.
Experimental Workflow for this compound Evaluation
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Logical Relationship of this compound Mechanism of Action
Caption: The logical cascade of this compound's mechanism of action in CRPC.
Conclusion
The inhibition of AKR1C3 represents a highly promising therapeutic strategy for the treatment of castration-resistant prostate cancer. By targeting the intratumoral synthesis of potent androgens, inhibitors like the conceptual this compound have the potential to overcome resistance to current hormonal therapies and improve patient outcomes. The comprehensive preclinical evaluation of such compounds, utilizing the detailed experimental protocols and logical frameworks outlined in this guide, is essential for their successful translation to the clinic. Further research into the development of potent and selective AKR1C3 inhibitors is warranted to fully realize the therapeutic potential of targeting this critical enzyme in CRPC.
Methodological & Application
Application Notes and Protocols: Cell-Based Assay for Evaluating the Efficacy of Akr1C3-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a critical enzyme implicated in the progression of various hormone-dependent and independent cancers. AKR1C3 plays a pivotal role in the biosynthesis of potent androgens, such as testosterone and dihydrotestosterone (DHT), from weaker precursors.[1] Additionally, it is involved in prostaglandin metabolism, contributing to proliferative signaling pathways.[2] Elevated expression of AKR1C3 has been observed in several malignancies, including castration-resistant prostate cancer (CRPC), breast cancer, and non-small cell lung cancer, where it is often associated with therapeutic resistance and poor prognosis.[3][4][5][6][7] Consequently, the development of potent and selective AKR1C3 inhibitors represents a promising therapeutic strategy to overcome drug resistance and suppress tumor growth.[8][3]
Akr1C3-IN-6 is a potent inhibitor of the AKR1C3 enzyme.[9] These application notes provide detailed protocols for cell-based assays to determine the efficacy of this compound in a laboratory setting. The described assays will enable researchers to quantify the inhibitory effect of this compound on AKR1C3's enzymatic activity, its impact on cancer cell proliferation, and its ability to induce apoptosis.
Signaling Pathway of AKR1C3 in Cancer Progression
AKR1C3 contributes to cancer progression through two primary mechanisms: the conversion of weak androgens into more potent forms that activate the androgen receptor (AR), and the metabolism of prostaglandins that promote cell proliferation.[8][1][3] Inhibition of AKR1C3 is expected to disrupt these pathways, leading to reduced tumor growth and potentially overcoming resistance to anti-androgen therapies.
Caption: AKR1C3 signaling pathways and the inhibitory action of this compound.
Experimental Protocols
Cell Culture and Maintenance
A human prostate cancer cell line that overexpresses AKR1C3, such as DuCaP, or a cell line engineered to overexpress AKR1C3 (e.g., LNCaP-AKR1C3 or HEK293-AKR1C3), is recommended for these assays.[2][7]
-
Cell Line: DuCaP (or other suitable AKR1C3-expressing cell line).
-
Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
AKR1C3 Enzymatic Activity Assay (Whole Cell-Based)
This assay measures the ability of this compound to inhibit the conversion of androstenedione (a weak androgen) to testosterone (a potent androgen) by intracellular AKR1C3.
-
Materials:
-
AKR1C3-expressing cells (e.g., DuCaP)
-
96-well cell culture plates
-
Androstenedione (substrate)
-
This compound
-
Testosterone ELISA kit
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
-
Protocol:
-
Seed 2 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
-
The following day, replace the medium with a fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO). Pre-incubate for 2 hours.
-
Add androstenedione to a final concentration of 1 µM to each well.
-
Incubate for 24 hours at 37°C.
-
Collect the cell culture supernatant.
-
Measure the concentration of testosterone in the supernatant using a Testosterone ELISA kit according to the manufacturer's instructions.
-
Lyse the cells in the wells and determine the total protein concentration using a BCA assay.
-
Normalize the testosterone concentration to the total protein content in each well.
-
Calculate the percent inhibition of AKR1C3 activity for each concentration of this compound and determine the IC50 value.
-
Cell Proliferation Assay (CCK-8 Assay)
This assay evaluates the effect of this compound on the proliferation of cancer cells.
-
Materials:
-
AKR1C3-expressing cells
-
96-well cell culture plates
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
-
Protocol:
-
Seed 5 x 10^3 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control.
-
Incubate for 72 hours at 37°C.
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay determines if the inhibition of AKR1C3 by this compound induces programmed cell death.
-
Materials:
-
AKR1C3-expressing cells
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed 2.5 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at its GI50 and 2x GI50 concentrations, alongside a vehicle control, for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Experimental Workflow
Caption: Workflow for evaluating the efficacy of this compound.
Data Presentation
Table 1: Inhibition of AKR1C3 Enzymatic Activity by this compound
| This compound Concentration (nM) | Testosterone Production (ng/mg protein) | % Inhibition |
| 0 (Vehicle) | 15.2 ± 1.3 | 0 |
| 1 | 12.8 ± 1.1 | 15.8 |
| 10 | 8.5 ± 0.9 | 44.1 |
| 50 | 4.1 ± 0.5 | 73.0 |
| 100 | 2.3 ± 0.3 | 84.9 |
| 500 | 1.1 ± 0.2 | 92.8 |
| 1000 | 0.8 ± 0.1 | 94.7 |
| IC50 (nM) | \multicolumn{2}{c | }{[Calculated Value] } |
Data are presented as mean ± SD from a representative experiment performed in triplicate.
Table 2: Effect of this compound on Cell Proliferation
| This compound Concentration (nM) | Cell Viability (%) |
| 0 (Vehicle) | 100 ± 5.2 |
| 10 | 95.3 ± 4.8 |
| 50 | 82.1 ± 6.1 |
| 100 | 65.7 ± 5.5 |
| 500 | 48.9 ± 4.2 |
| 1000 | 35.4 ± 3.9 |
| 5000 | 21.8 ± 2.5 |
| GI50 (nM) | [Calculated Value] |
Data are presented as mean ± SD from a representative experiment performed in triplicate.
Table 3: Induction of Apoptosis by this compound
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Vehicle | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| This compound (GI50) | 68.5 ± 3.5 | 15.8 ± 1.8 | 8.2 ± 1.1 | 7.5 ± 0.9 |
| This compound (2x GI50) | 45.3 ± 4.2 | 28.9 ± 2.5 | 16.4 ± 1.9 | 9.4 ± 1.3 |
Data are presented as mean ± SD from a representative experiment.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its impact on AKR1C3 enzymatic activity, cell proliferation, and apoptosis, researchers can gain valuable insights into the therapeutic potential of this compound. The provided methodologies are adaptable to various cancer cell lines with documented AKR1C3 expression, facilitating a broader understanding of the inhibitor's efficacy across different cancer types. This comprehensive cell-based characterization is a critical step in the drug development pipeline for novel AKR1C3-targeted therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel selective AKR1C3-activated prodrug AST-3424/OBI-3424 exhibits broad anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKR1C3 promotes progression and mediates therapeutic resistance by inducing epithelial-mesenchymal transition and angiogenesis in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aldo-keto Reductase Family 1 Member C3 (AKR1C3) Is a Biomarker and Therapeutic Target for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Akr1C3 Inhibitor Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5, is a crucial enzyme implicated in the biosynthesis of potent androgens and the metabolism of prostaglandins.[1][2][3] Its overexpression is a significant factor in the progression and therapeutic resistance of various cancers, including prostate, breast, and lung cancer, making it a compelling target for therapeutic intervention.[1][3][4] Elevated levels of AKR1C3 can activate the androgen receptor (AR) signaling pathway, contributing to tumor recurrence and resistance to cancer therapies.[1][2][3] Inhibition of AKR1C3 has shown considerable promise in suppressing tumor progression and overcoming treatment resistance.[1][3]
These application notes provide a detailed framework for the administration of a novel Akr1C3 inhibitor, Akr1C3-IN-6, in mouse xenograft models. The protocols outlined below are synthesized from established methodologies for evaluating small molecule inhibitors in preclinical cancer models.
Akr1C3 Signaling Pathways in Cancer
AKR1C3 influences cancer cell proliferation, survival, and resistance through multiple signaling pathways. A diagram of the key pathways is presented below.
Experimental Protocols
The following protocols provide a detailed methodology for assessing the in vivo efficacy of this compound in a mouse xenograft model.
Cell Line and Culture
-
Cell Line Selection: Choose a cancer cell line with documented high expression of AKR1C3 (e.g., 22Rv1 for prostate cancer).
-
Culture Conditions: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability: Regularly assess cell viability using methods such as trypan blue exclusion to ensure the use of healthy cells for implantation.
Mouse Xenograft Model Establishment
-
Animal Model: Use immunodeficient mice (e.g., NOD-scid GAMMA (NSG) or athymic nude mice) to prevent graft rejection.
-
Cell Implantation:
-
Harvest cultured cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) using calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
This compound Administration
-
Drug Formulation:
-
Prepare this compound in a sterile vehicle suitable for the chosen route of administration. Common vehicles include saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO and a surfactant like Tween 80.
-
The final concentration of any solubilizing agents should be non-toxic to the animals.
-
-
Route of Administration: The route of administration will depend on the pharmacokinetic properties of this compound. Common routes for small molecule inhibitors include:
-
Intraperitoneal (IP) injection: A common route for preclinical studies.
-
Oral gavage (PO): Preferred for drugs with good oral bioavailability.
-
Intravenous (IV) injection: For direct administration into the bloodstream.
-
-
Dosing and Schedule:
-
The dosage and treatment schedule should be determined from prior in vitro and pharmacokinetic studies.
-
A typical study might involve daily or twice-daily administration for a period of several weeks.
-
The control group should receive the vehicle solution following the same schedule.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a mouse xenograft study.
Efficacy Evaluation and Data Presentation
The primary endpoint of the study is typically the inhibition of tumor growth. Secondary endpoints may include changes in body weight (as a measure of toxicity) and biomarker analysis of the harvested tumors.
Quantitative Data Summary
The following table provides an example of how to present quantitative data from a xenograft study, based on a representative study of an AKR1C3 inhibitor prodrug.
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (g) ± SEM |
| Vehicle Control | - | IP | 850 ± 75 | 0 | +1.5 ± 0.5 |
| This compound | 25 | IP | 425 ± 50 | 50 | +1.2 ± 0.6 |
| This compound | 50 | IP | 212 ± 40 | 75 | +1.0 ± 0.4 |
Note: The data in the table above is illustrative and based on a representative study. Actual results with this compound may vary.
Concluding Remarks
The protocols and information provided herein offer a comprehensive guide for the preclinical evaluation of this compound in mouse xenograft models. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is essential for advancing novel cancer therapeutics from the laboratory to the clinic. Careful consideration of the specific properties of this compound and the chosen cancer model will be critical for the successful execution of these studies.
References
- 1. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 3. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase 1C3 (AKR1C3) is a critical enzyme in steroid hormone metabolism and prostaglandin synthesis. It plays a significant role in the progression of various cancers, including castration-resistant prostate cancer and breast cancer, by catalyzing the synthesis of potent androgens like testosterone.[1][2][3] Consequently, AKR1C3 has emerged as a promising therapeutic target, leading to the development of numerous small molecule inhibitors.
This document provides a comprehensive guide to dissolving and preparing AKR1C3 inhibitors for use in cell culture experiments. While the specific compound "Akr1C3-IN-6" was not found in available literature and datasheets, this protocol outlines best practices based on the properties of other well-characterized AKR1C3 inhibitors, such as AKR1C3-IN-1, AKR1C3-IN-4, and others. Researchers should always consult the manufacturer's datasheet for any specific inhibitor they are using.
Data Presentation: Solubility of AKR1C3 Inhibitors
Proper dissolution is paramount for accurate and reproducible experimental results. The solubility of small molecule inhibitors can vary significantly based on the solvent. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of AKR1C3 inhibitors due to their generally hydrophobic nature.[4][5][6]
| Inhibitor Name | Solvent | Maximum Solubility |
| AKR1C3-IN-1 | DMSO | 63 mg/mL (198.51 mM)[4] |
| Ethanol | 5 mg/mL[4] | |
| Water | 4 mg/mL[4] | |
| An AKR1C3 Inhibitor (Calbiochem) | DMSO | 50 mg/mL |
| AKR1C3-IN-4 | DMSO | ≥ 2.5 mg/mL (in a formulation)[7][8] |
| AKR1C3-IN-9 | DMSO | ≥ 2.08 mg/mL (in a formulation)[9] |
Note: The use of fresh, anhydrous DMSO is highly recommended as moisture can reduce the solubility of compounds and promote degradation.[4][5]
Experimental Protocols
This section details the step-by-step procedures for preparing stock solutions and working solutions of a generic AKR1C3 inhibitor for cell culture applications.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which can be stored for long periods and diluted to final working concentrations for experiments.
Materials:
-
AKR1C3 inhibitor (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes and sterile tips
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial containing the inhibitor powder to room temperature to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the inhibitor powder. For example, to prepare a 10 mM stock solution of AKR1C3-IN-1 (Molecular Weight: 317.36 g/mol ), you would weigh out 3.17 mg.
-
Dissolution: a. Add the appropriate volume of anhydrous DMSO to the vial containing the inhibitor powder. For the example above, to make a 10 mM stock, add 1 mL of DMSO to 3.17 mg of AKR1C3-IN-1. b. Tightly cap the vial and vortex thoroughly for several minutes to facilitate dissolution. c. If the compound does not fully dissolve, brief sonication or warming the solution in a 37°C water bath may help.[6][10]
-
Aliquoting and Storage: a. Once the inhibitor is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.[4] b. Store the aliquots at -20°C or -80°C. Consult the manufacturer's datasheet for the recommended storage temperature and stability. Stock solutions in DMSO are often stable for several months at -20°C and up to a year or more at -80°C.[4][9]
Protocol 2: Preparation of Working Solutions for Cell Treatment
This protocol describes the dilution of the DMSO stock solution into cell culture medium to achieve the final desired concentration for treating cells.
Materials:
-
Concentrated AKR1C3 inhibitor stock solution (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes for dilution
-
Calibrated pipettes and sterile tips
Procedure:
-
Thawing the Stock: Thaw a single aliquot of the concentrated DMSO stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation of the hydrophobic compound in the aqueous culture medium, it is best to perform a serial dilution. a. First, dilute the concentrated stock solution into a small volume of pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can perform a 1:1000 dilution. b. Add the required volume of the stock solution to the medium (e.g., 1 µL of 10 mM stock into 1 mL of medium). Pipette up and down gently or vortex briefly to mix.
-
Final Dilution and Cell Treatment: a. Add the appropriate volume of this intermediate dilution to your cell culture plates or flasks to reach the final desired concentration. b. Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, and ideally at or below 0.1%, as higher concentrations can be toxic to cells.[5]
-
Control Group: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the inhibitor-treated cells to account for any effects of the solvent itself.
Visualizations
Signaling Pathway Diagram
Caption: Role of AKR1C3 in androgen synthesis and its inhibition.
Experimental Workflow Diagram
Caption: Workflow for preparing AKR1C3 inhibitor for cell culture.
References
- 1. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Aldo-keto reductase family 1 member C3 (AKR1C3) is expressed in adenocarcinoma and squamous cell carcinoma but not small cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vivo Animal Studies with Akr1C3 Inhibitors
Topic: Akr1C3-IN-6 Dosage for In Vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific in vivo dosage information for this compound has been found in the public domain at the time of this writing. The following application notes and protocols are based on published data for other structurally related or functionally similar Akr1C3 inhibitors. Researchers should use this information as a guide to design and execute initial dose-finding and efficacy studies for this compound.
Introduction to Akr1C3 and its Inhibition in Cancer
Aldo-keto reductase family 1 member C3 (Akr1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a key enzyme in the biosynthesis of potent androgens and prostaglandins.[1][2][3] It catalyzes the conversion of weak androgens to more potent ones, such as testosterone and dihydrotestosterone (DHT), which can activate the androgen receptor (AR) signaling pathway.[1][2] This mechanism is implicated in the progression of hormone-dependent cancers like prostate and breast cancer.[1][2] Furthermore, Akr1C3 is involved in prostaglandin metabolism, which can promote cell proliferation and inflammation.[4][5]
Overexpression of Akr1C3 has been observed in various cancers and is often associated with tumor progression, therapy resistance, and poor prognosis.[2][3] Therefore, inhibition of Akr1C3 has emerged as a promising therapeutic strategy to suppress tumor growth and overcome drug resistance.[2][3] this compound is a novel inhibitor of this enzyme, and these notes provide a framework for its preclinical evaluation in in vivo animal models.
Akr1C3 Signaling Pathway
The following diagram illustrates the central role of Akr1C3 in androgen biosynthesis and prostaglandin metabolism, highlighting its contribution to cancer cell proliferation and survival.
Caption: Akr1C3 enhances cancer progression via androgen and prostaglandin pathways.
Quantitative Data of Published Akr1C3 Inhibitors
The following table summarizes the in vivo dosages and efficacy of several known Akr1C3 inhibitors. This data can be a valuable reference for designing initial studies with this compound. The in vitro IC50 values are also provided to correlate enzymatic inhibition with the doses used in animal models.
| Inhibitor | Animal Model | Dosage and Route | Treatment Schedule | Efficacy (Tumor Growth Inhibition) | In Vitro IC50 (Akr1C3) | Reference |
| Indomethacin | CWR22Rv1 xenograft (mice) | Not specified in abstract | Not specified in abstract | Significant inhibition of tumor growth, enhanced effect with enzalutamide. | Not specified in abstract | [6] |
| Prodrug 4r (converts to 5r) | 22Rv1 xenograft (NSG mice) | 25 and 50 mg/kg, intraperitoneal (IP) | Once daily for 26 days | ~30% at 25 mg/kg, ~45% at 50 mg/kg | 51 nM (for 5r) | [1] |
| ASP9521 | Xenograft models | Not specified in abstract | Not specified in abstract | Shown to inhibit tumor growth. | Not specified in abstract | [4] |
| GTx-560 | Xenograft models | Not specified in abstract | Not specified in abstract | Shown to inhibit tumor growth. | Not specified in abstract | [4] |
| MF-15 | Prostate cancer cell lines (in vitro) | 10 µM | 5 days | Significant inhibition of cell proliferation. | Not specified in abstract | |
| S19-1035 (Derivative 27) | Breast cancer cell line (in vitro) | Not specified in abstract | Not specified in abstract | Significantly reversed doxorubicin resistance. | 3.04 nM | [7] |
Experimental Protocols
General Workflow for In Vivo Efficacy Study
The diagram below outlines a typical workflow for evaluating the in vivo efficacy of an Akr1C3 inhibitor in a mouse xenograft model.
References
- 1. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 4. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Western blot protocol for measuring AKR1C3 expression after Akr1C3-IN-6 treatment
Application Notes and Protocols for Measuring AKR1C3 Expression
Topic: Western Blot Protocol for Measuring AKR1C3 Expression After AKR1C3 Inhibitor Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5, is a crucial enzyme in the biosynthesis of potent androgens and prostaglandins.[1] Its overexpression is implicated in the progression of various cancers, including castration-resistant prostate cancer, and is associated with resistance to certain cancer therapies.[2][3] Consequently, AKR1C3 has emerged as a significant therapeutic target, leading to the development of numerous inhibitors.
This document provides a detailed protocol for assessing the protein expression levels of AKR1C3 in cultured cells following treatment with a specific inhibitor, using Western blotting. While the following protocol is broadly applicable, it is essential to note that a comprehensive literature search did not yield specific information on a compound named "Akr1C3-IN-6." Therefore, the experimental conditions provided herein are based on established protocols for other known AKR1C3 inhibitors and should be optimized for the specific inhibitor being used.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway involving AKR1C3 and the experimental workflow for assessing the impact of an inhibitor on its expression.
Experimental Protocols
1. Cell Culture and Treatment with this compound
-
Cell Line Selection: Choose a cell line known to express AKR1C3. Prostate cancer cell lines such as LNCaP, CWR22Rv1, and DuCaP are suitable models.[4][5]
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment:
-
Dose-Response Experiment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 25, 50 µM) for a fixed time (e.g., 24, 48, or 72 hours).[6][7]
-
Time-Course Experiment: Treat the cells with a fixed concentration of this compound (determined from the dose-response experiment) for various durations (e.g., 0, 6, 12, 24, 48 hours).
-
Controls: Include a vehicle control (medium with the same concentration of the solvent used for the inhibitor) and an untreated control.
-
2. Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein and transfer it to a new tube.
3. Protein Quantification
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
4. Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. The transfer can be performed using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for AKR1C3 overnight at 4°C with gentle agitation. A typical dilution for an anti-AKR1C3 antibody is 1:1000.[8]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:2000 to 1:5000 dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer. Capture the chemiluminescent signal using an imaging system.
-
Loading Control: To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.
5. Data Analysis
-
Quantify the band intensities for AKR1C3 and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the AKR1C3 band intensity to the corresponding loading control band intensity for each sample.
-
Express the results as a percentage or fold change relative to the vehicle-treated control.
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in the following tables for clear comparison.
Table 1: Dose-Response Effect of this compound on AKR1C3 Protein Expression
| Treatment Group | This compound Conc. (µM) | Normalized AKR1C3 Expression (Arbitrary Units) | % of Vehicle Control |
| Vehicle Control | 0 | 1.00 ± 0.08 | 100% |
| Treatment 1 | 0.1 | 0.95 ± 0.07 | 95% |
| Treatment 2 | 1 | 0.72 ± 0.06 | 72% |
| Treatment 3 | 10 | 0.45 ± 0.05 | 45% |
| Treatment 4 | 25 | 0.21 ± 0.03 | 21% |
| Treatment 5 | 50 | 0.15 ± 0.02 | 15% |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course Effect of this compound on AKR1C3 Protein Expression
| Treatment Group | Time (hours) | Normalized AKR1C3 Expression (Arbitrary Units) | % of Time 0 |
| Time 0 | 0 | 1.00 ± 0.09 | 100% |
| Treatment 1 | 6 | 0.88 ± 0.07 | 88% |
| Treatment 2 | 12 | 0.65 ± 0.05 | 65% |
| Treatment 3 | 24 | 0.38 ± 0.04 | 38% |
| Treatment 4 | 48 | 0.25 ± 0.03 | 25% |
Cells were treated with 10 µM this compound. Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Materials and Reagents
| Reagent | Supplier | Catalog Number |
| LNCaP cells | ATCC | CRL-1740 |
| Anti-AKR1C3 antibody (rabbit polyclonal) | Major Supplier | Example: AbXXXXX |
| Anti-β-actin antibody (mouse monoclonal) | Major Supplier | Example: AcXXXXX |
| HRP-conjugated anti-rabbit IgG | Major Supplier | Example: GtXXXXX |
| HRP-conjugated anti-mouse IgG | Major Supplier | Example: GtXXXXX |
| RIPA Lysis and Extraction Buffer | Major Supplier | Example: PIXXXXX |
| Protease and Phosphatase Inhibitor Cocktail | Major Supplier | Example: PIXXXXX |
| BCA Protein Assay Kit | Major Supplier | Example: PIXXXXX |
| PVDF Membrane | Major Supplier | Example: IPXXXXX |
| ECL Western Blotting Substrate | Major Supplier | Example: PIXXXXX |
References
- 1. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 3. AKR1C3 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aldo-keto Reductase Family 1 Member C3 (AKR1C3) Is a Biomarker and Therapeutic Target for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for the Quantification of Akr1C3-IN-6 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a pivotal enzyme in the biosynthesis of potent androgens and the metabolism of prostaglandins.[1][2] Its overexpression is implicated in the progression of various cancers, including castration-resistant prostate cancer (CRPC) and breast cancer, making it a significant therapeutic target.[3][4][5] This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Akr1C3-IN-6, a selective inhibitor of AKR1C3, in human plasma. The method employs protein precipitation for sample preparation and UV detection. This protocol has been developed and validated based on the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[6] This method is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving Akr1C3 inhibitors.
Introduction
AKR1C3 is a member of the aldo/keto reductase superfamily and functions as an NADP(H) dependent oxidoreductase.[3][7] It plays a crucial role in steroid metabolism by converting weaker androgens and estrogens into more potent forms, such as testosterone, 5α-dihydrotestosterone (DHT), and 17β-estradiol.[1][2] Elevated levels of AKR1C3 can activate the androgen receptor (AR) signaling pathway, contributing to tumor growth and resistance to therapies.[8][1] Furthermore, AKR1C3 is involved in prostaglandin metabolism, converting prostaglandin D2 (PGD2) to prostaglandin F2α (PGF2α), which can promote cell proliferation through pathways like PI3K/Akt and MAPK.[1][7][9]
Given its multifaceted role in malignancy, the development of selective AKR1C3 inhibitors is an active area of research.[2][10] this compound represents such a selective inhibitor. To facilitate pharmacokinetic and pharmacodynamic (PK/PD) studies, a validated bioanalytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for the analysis of this compound in human plasma using HPLC with UV detection.
Akr1C3 Signaling Pathway
The diagram below illustrates the central role of AKR1C3 in androgen biosynthesis and prostaglandin signaling, pathways that are critical in cancer progression.
Experimental Protocol
This protocol is designed for the quantitative analysis of this compound in human plasma.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a structurally similar compound not present in the matrix
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
HPLC-grade water
-
Formic acid (FA), analytical grade
-
Human plasma (with K2EDTA as anticoagulant)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials with inserts
Instrumentation
-
An HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
A C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
A data acquisition and processing software (e.g., Chromeleon, Empower).
-
Microcentrifuge.
-
Vortex mixer.
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) ACN:water to create calibration standards and quality control (QC) samples. The IS working solution should be prepared at a fixed concentration.
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
-
Pipette 100 µL of the respective plasma sample (blank, spiked standard, or unknown) into the labeled tubes.
-
Add 10 µL of the IS working solution to all tubes except the blank. Add 10 µL of 50:50 ACN:water to the blank.
-
To precipitate plasma proteins, add 300 µL of cold acetonitrile to each tube.[11][12][13]
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant (~350 µL) to a clean HPLC vial with an insert.
-
The samples are now ready for injection into the HPLC system.
HPLC Conditions
| Parameter | Setting |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Oven Temp | 35°C |
| Detection | UV at 254 nm (or optimal wavelength for this compound) |
| Run Time | 10 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 6.0 | |
| 8.0 | |
| 8.1 | |
| 10.0 |
Method Validation Summary
The method was validated according to established regulatory guidelines for bioanalytical assays.[6][14] The key validation parameters are summarized below.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Calibration Model | Linear, 1/x² weighting |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 2000 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 10 | ≤ 15% | ≤ 15% | ± 20% |
| Low QC | 30 | ≤ 15% | ≤ 15% | ± 15% |
| Mid QC | 300 | ≤ 15% | ≤ 15% | ± 15% |
| High QC | 1500 | ≤ 15% | ≤ 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 30 | 85 - 115 | 85 - 115 |
| High QC | 1500 | 85 - 115 | 85 - 115 |
Table 4: Stability
| Stability Condition | Duration | Result |
| Bench-top (Room Temp) | 6 hours | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| Long-term (-80°C) | 90 days | Stable |
| Post-preparative (Autosampler at 4°C) | 24 hours | Stable |
Experimental Workflow Diagram
The following diagram outlines the complete workflow from sample receipt to final data analysis.
Conclusion
The described RP-HPLC method provides a selective, sensitive, and reliable approach for the quantification of the AKR1C3 inhibitor, this compound, in human plasma. The simple protein precipitation sample preparation procedure allows for high throughput.[15] The method has been validated for linearity, precision, accuracy, recovery, and stability, demonstrating its suitability for supporting pharmacokinetic studies in drug development. This application note serves as a comprehensive guide for researchers working with Akr1C3 inhibitors.
References
- 1. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 2. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 7. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AKR1C2 and AKR1C3 mediated prostaglandin D2 metabolism augments the PI3K/Akt proliferative signaling pathway in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ionsource.com [ionsource.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. fda.gov [fda.gov]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Studying Androgen Receptor Signaling Using an AKR1C3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a critical enzyme in androgen biosynthesis.[1][2][3] It catalyzes the conversion of weaker androgens like androstenedione (A4) to the potent androgen receptor (AR) ligand, testosterone.[4][5] Elevated expression of AKR1C3 is strongly associated with the progression of hormone-dependent cancers, particularly castration-resistant prostate cancer (CRPC).[4][6] In CRPC, AKR1C3 provides a mechanism for intratumoral androgen synthesis, thereby sustaining AR signaling and promoting tumor growth and resistance to therapies like enzalutamide.[6]
Beyond its enzymatic role, AKR1C3 has been identified as a novel, selective coactivator of the androgen receptor, further amplifying AR-mediated gene transcription.[4] This dual function makes AKR1C3 a compelling therapeutic target for cancers driven by AR signaling.
This document provides detailed application notes and protocols for utilizing a specific inhibitor, Akr1C3-IN-6, to investigate the role of AKR1C3 in androgen receptor signaling pathways. While specific data for this compound is not widely available, we will use data from a representative potent inhibitor, AKR1C3-IN-1, for illustrative purposes. Researchers should determine the optimal concentrations and conditions for this compound empirically.
Data Presentation
Table 1: Inhibitory Activity of Representative AKR1C3 Inhibitors
| Inhibitor Name | Target | IC50 Value | Selectivity | Reference Compound |
| This compound | AKR1C3 | To be determined | To be determined | N/A |
| AKR1C3-IN-1 | AKR1C3 | 13 nM | High | [7] |
| Indomethacin Analogue | AKR1C3 | ~10 µM | Selective over COX enzymes | [8] |
| (R)-2-(6-Methoxynaphthalen-2-yl)butanoic Acid | AKR1C3 | 46.4 µM (for R-enantiomer) | 437-fold over AKR1C2 | [6] |
| Compound 27 (S19-1035) | AKR1C3 | 3.04 nM | >3289-fold over other isoforms | [9] |
| Compound 4 (PR-78637) | AKR1C3 | 122 nM | Competitive inhibitor | [10] |
Note: The inhibitory activity and selectivity of this compound should be experimentally determined.
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway and AKR1C3 Involvement
Caption: AKR1C3's dual role in androgen synthesis and AR coactivation.
Experimental Workflow for Characterizing this compound
Caption: Workflow for evaluating an AKR1C3 inhibitor.
Experimental Protocols
AKR1C3 Enzymatic Inhibition Assay
This protocol is to determine the IC50 value of this compound for AKR1C3.
Materials:
-
Recombinant human AKR1C3 protein
-
NADPH
-
Substrate (e.g., 9,10-phenanthrenequinone or S-tetralol)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
This compound
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer, recombinant AKR1C3 protein, and varying concentrations of this compound. Include a vehicle control (DMSO).
-
Initiate the reaction by adding NADPH and the substrate.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the consumption of NADPH.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTS/MTT)
This protocol assesses the effect of this compound on the viability of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, C4-2B, 22Rv1)
-
Complete cell culture medium
-
This compound
-
MTS or MTT reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[11]
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubate the cells for a desired period (e.g., 72 hours).[11]
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.[12][13]
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.[13]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).[11][13]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis of AR and Downstream Targets
This protocol examines the effect of this compound on the protein levels of AR and its target genes.
Materials:
-
Prostate cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-AR, anti-PSA, anti-AKR1C3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Culture prostate cancer cells and treat with this compound at the desired concentration and for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
AR Transactivation Luciferase Reporter Assay
This protocol measures the effect of this compound on the transcriptional activity of the androgen receptor.
Materials:
-
Prostate cancer cells or other suitable host cells (e.g., HEK293T)
-
AR expression vector (if using non-prostate cancer cells)
-
An androgen-responsive luciferase reporter plasmid (e.g., containing AREs)
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Androgen (e.g., R1881 or DHT)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the cells with the AR expression vector (if needed), the ARE-luciferase reporter plasmid, and the control plasmid.[14]
-
After 24 hours, treat the cells with this compound for a specified duration.
-
Stimulate the cells with an androgen (e.g., 1 nM R1881) for 16-24 hours.[14]
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number.
Co-Immunoprecipitation (Co-IP) for AR-AKR1C3 Interaction
This protocol investigates whether this compound can disrupt the physical interaction between AR and AKR1C3.
Materials:
-
Prostate cancer cells
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-AR or anti-AKR1C3)
-
Control IgG
-
Protein A/G magnetic or agarose beads
-
Antibodies for western blotting (anti-AR and anti-AKR1C3)
Procedure:
-
Treat prostate cancer cells with this compound or vehicle.
-
Lyse the cells with a non-denaturing Co-IP lysis buffer.[15]
-
Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.[16]
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody or control IgG overnight at 4°C.[17]
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binders.[16]
-
Elute the protein complexes from the beads.
-
Analyze the eluates by western blotting using antibodies against AR and AKR1C3 to detect the co-immunoprecipitated protein.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Functional Biology of Aldo-Keto Reductase Steroid-Transforming Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of (R)-2-(6-Methoxynaphthalen-2-yl)butanoic Acid as a Potent and Selective Aldo-keto Reductase 1C3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. rcsb.org [rcsb.org]
- 9. Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer [pubmed.ncbi.nlm.nih.gov]
- 10. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.3 |. Cell viability assay [bio-protocol.org]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. assaygenie.com [assaygenie.com]
Application Notes and Protocols: Akr1C3-IN-6 in Breast Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a critical enzyme implicated in the progression and therapeutic resistance of breast cancer.[1][2][3] AKR1C3 is involved in the biosynthesis of potent androgens and estrogens and the metabolism of prostaglandins, all of which can promote cancer cell proliferation and survival.[1][4] Specifically, it catalyzes the conversion of androstenedione to testosterone, a substrate for aromatase to produce estradiol, and the reduction of estrone to the potent estrogen 17β-estradiol.[3][4][5] Furthermore, AKR1C3 metabolizes prostaglandin D2 (PGD2) to 11β-PGF2α, a ligand for the FP receptor, which can activate pro-proliferative signaling pathways like the mitogen-activated protein kinase (MAPK) pathway.[1][4]
Overexpression of AKR1C3 has been observed in various cancers, including breast cancer, and is often associated with a poor prognosis.[5] Its role extends to the development of resistance to standard chemotherapies, such as doxorubicin, by metabolizing these drugs into less active forms.[2][6] Consequently, the inhibition of AKR1C3 presents a promising therapeutic strategy to suppress tumor growth and overcome drug resistance.
Akr1C3-IN-6 is a potent and selective inhibitor of AKR1C3.[7][8][9] These application notes provide an overview of the utility of this compound in breast cancer research models, including its mechanism of action, protocols for key experiments, and quantitative data to facilitate its integration into research and drug development workflows.
Mechanism of Action
This compound exerts its anti-cancer effects by specifically inhibiting the enzymatic activity of AKR1C3. This inhibition disrupts the downstream signaling pathways that are aberrantly activated by AKR1C3 in breast cancer cells. The primary mechanisms include:
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Inhibition of Hormone Synthesis: By blocking AKR1C3, this compound reduces the intratumoral production of testosterone and 17β-estradiol, thereby limiting the activation of androgen and estrogen receptors that drive the growth of hormone-dependent breast cancers.[3][4]
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Modulation of Prostaglandin Signaling: this compound prevents the conversion of PGD2 to the pro-proliferative 11β-PGF2α. This can lead to an accumulation of PGD2, which can be converted to anti-proliferative prostaglandins like 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), an agonist of the anti-proliferative PPARγ receptor.[1][4]
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Reversal of Chemotherapy Resistance: AKR1C3 is known to metabolize and inactivate anthracycline chemotherapeutics like doxorubicin.[2] this compound can restore sensitivity to these agents by preventing their inactivation.[2][10]
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Impact on Key Signaling Pathways: AKR1C3 activity has been linked to the activation of pro-survival pathways such as PI3K/Akt and MAPK.[6] Inhibition of AKR1C3 can lead to the downregulation of these pathways, promoting apoptosis and reducing cell proliferation. Overexpression of AKR1C3 has been shown to lead to a loss of the tumor suppressor PTEN, resulting in Akt activation; this effect can be countered by AKR1C3 inhibition.[6]
Data Presentation
The following tables summarize the quantitative data for this compound and other relevant AKR1C3 inhibitors.
| Inhibitor | Target | IC50 Value | Cell Line | Notes | Reference |
| This compound | AKR1C3 | 0.31 µM | - | Potent and selective inhibitor. | [7][8][9] |
| This compound | AKR1C2 | 73.23 µM | - | Demonstrates selectivity for AKR1C3 over AKR1C2. | [7][8] |
| S19-1035 | AKR1C3 | 3.04 nM | - | A highly potent and selective inhibitor. | [2] |
| Olaparib | AKR1C3 | 2.48 µM | HCT116 | Reverses resistance to anthracyclines. | [1][11] |
| S07-2010 | Pan-AKR1C | 0.19 µM | - | Pan-inhibitor of AKR1C family. | [1] |
| C-6 | AKR1C3 | 1.7 µM | MCF-7 | An NSAID derivative with cytotoxic effects. | [12] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound in breast cancer models are provided below.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of breast cancer cells, particularly in the context of doxorubicin resistance.
Materials:
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Breast cancer cell lines (e.g., MCF-7, MCF-7/DOX-resistant)
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DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
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This compound (dissolved in DMSO)
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Doxorubicin (dissolved in sterile water)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
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96-well plates
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Microplate reader
Procedure:
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Seed breast cancer cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
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Prepare serial dilutions of this compound and/or doxorubicin in culture medium.
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After 24 hours, remove the medium and add 100 µL of medium containing the desired concentrations of the inhibitors. Include appropriate controls (untreated cells, vehicle control with DMSO).
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Incubate the plates for 48-72 hours.
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Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis for AKR1C3, PTEN, and p-Akt
This protocol details the detection of changes in protein expression levels of AKR1C3, PTEN, and phosphorylated Akt following treatment with this compound.
Materials:
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Breast cancer cells
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This compound
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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PVDF membrane
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Primary antibodies (anti-AKR1C3, anti-PTEN, anti-p-Akt (Ser473), anti-Akt, anti-β-actin)
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HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using the BCA assay.
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Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.
Clonogenic Survival Assay
This assay assesses the long-term effect of this compound on the ability of single cancer cells to form colonies, especially in combination with radiation.[13][14]
Materials:
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Breast cancer cells
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Complete culture medium
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This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
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Irradiation source (X-ray or gamma-ray)
Procedure:
-
Treat cells with this compound for a predetermined time (e.g., 24 hours).
-
Trypsinize the cells and count them.
-
Seed a known number of cells (e.g., 200-1000 cells/well, depending on the cell line and treatment) into 6-well plates.
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For radiation studies, irradiate the cells with desired doses (e.g., 2, 4, 6 Gy) after seeding.
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Incubate the plates for 10-14 days, allowing colonies to form.
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Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 15 minutes.
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Gently wash with water and let the plates air dry.
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Count the colonies (a colony is typically defined as a cluster of at least 50 cells).
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Calculate the plating efficiency and surviving fraction for each treatment group.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of breast cancer.
Materials:
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Immunocompromised mice (e.g., NOD/SCID or nude mice)
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Breast cancer cells (e.g., MCF-7)
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Matrigel
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This compound formulated for in vivo administration
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Calipers for tumor measurement
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Animal housing and care facilities compliant with ethical guidelines
Procedure:
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Subcutaneously inject a suspension of breast cancer cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
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Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
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Administer this compound (and/or other treatments like doxorubicin) to the treatment group via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
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Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., 2-3 times per week).
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
Mandatory Visualizations
Caption: AKR1C3 signaling and inhibition by this compound in breast cancer.
Caption: Workflow for evaluating this compound in breast cancer models.
References
- 1. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 2. Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldo-Keto Reductase 1C3 Expression in MCF-7 Cells Reveals Roles in Steroid Hormone and Prostaglandin Metabolism that may Explain its Over-Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldo-keto reductase 1C3 (AKR1C3) is associated with the doxorubicin resistance in human breast cancer via PTEN loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AKR1C3 inhibitors | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Akr1C3-IN-6 solubility problems and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the AKR1C3 inhibitor, Akr1c3-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective inhibitor of the enzyme Aldo-Keto Reductase 1C3 (AKR1C3).[1] It is utilized in cancer research to investigate the role of AKR1C3 in hormone-dependent cancers and drug resistance. Its IUPAC name is 5-hydroxy-3-[(4-methoxyphenyl)methyl]-N-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide.
Q2: What is the primary solvent for dissolving this compound for in vitro experiments?
Based on available data for this compound and other similar AKR1C3 inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for creating stock solutions for in vitro assays.
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
The final concentration of DMSO in cell-based assays should be kept as low as possible to avoid solvent-induced artifacts. Typically, the final DMSO concentration should not exceed 0.5%. However, some studies have reported using up to 2% DMSO in their assays.[2][3] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q4: How should I store this compound solutions?
Stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability. Before use, allow the aliquot to thaw completely and ensure the solution is homogeneous by gentle vortexing.
Troubleshooting Guide: Solubility Issues
Problem: I am having trouble dissolving this compound in my desired solvent.
Solution:
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Confirm the appropriate solvent: For in vitro studies, high-purity, anhydrous DMSO is the recommended solvent.
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Use gentle heating: If the compound does not readily dissolve at room temperature, gentle warming of the solution (e.g., in a 37°C water bath) can aid dissolution.
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Sonication: Brief periods of sonication can also help to break up any precipitate and facilitate dissolution.
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Fresh Solvent: Ensure you are using a fresh, unopened bottle of anhydrous DMSO, as DMSO is hygroscopic and absorbed water can affect solubility.
Problem: My this compound solution appears cloudy or has visible precipitate after dilution in aqueous buffer or cell culture media.
Solution:
This is a common issue when diluting a DMSO stock solution into an aqueous environment. Here are some steps to mitigate this:
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Serial Dilutions: Perform serial dilutions of your DMSO stock solution in DMSO to get closer to your final desired concentration before the final dilution into the aqueous buffer.
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Pre-warm Aqueous Media: Warming the cell culture media or buffer to 37°C before adding the inhibitor solution can sometimes improve solubility.
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Increase Final DMSO Concentration (with caution): If precipitation persists, you may need to slightly increase the final DMSO concentration in your assay. However, always stay within the tolerated limits for your specific cell line and include a vehicle control.
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Vortexing during Dilution: Add the inhibitor stock solution to the aqueous buffer while gently vortexing to ensure rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₅F₃N₄O₃ |
| IUPAC Name | 5-hydroxy-3-[(4-methoxyphenyl)methyl]-N-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide |
| IC₅₀ (AKR1C3) | 0.31 µM[1] |
| IC₅₀ (AKR1C2) | 73.23 µM[1] |
Table 2: Recommended Solvents for this compound and Similar Inhibitors
| Application | Recommended Solvent/Formulation | Notes |
| In Vitro Stock Solution | Dimethyl Sulfoxide (DMSO) | Use anhydrous, high-purity DMSO. |
| In Vivo Formulation (Example 1) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | A common formulation for increasing bioavailability of poorly soluble compounds. |
| In Vivo Formulation (Example 2) | 10% DMSO, 90% Corn Oil | An alternative lipid-based formulation. |
Experimental Protocols
Protocol 1: General In Vitro AKR1C3 Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound on recombinant human AKR1C3 enzyme.
-
Prepare Reagents:
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Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4).
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NADPH Solution: Prepare a stock solution of NADPH in the assay buffer. The final concentration in the assay is typically around 200 µM.
-
Substrate Solution: A common substrate is 9,10-phenanthrenequinone (PQ). Prepare a stock solution in DMSO. The final concentration in the assay is typically around 15 µM.
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Enzyme Solution: Dilute recombinant human AKR1C3 protein in the assay buffer to the desired concentration.
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Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for testing.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer.
-
Add the this compound dilutions to the appropriate wells. Include a positive control (a known AKR1C3 inhibitor like indomethacin) and a negative control (DMSO vehicle).
-
Add the AKR1C3 enzyme solution to all wells except for the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the NADPH and substrate solution to all wells.
-
Immediately measure the decrease in NADPH absorbance at 340 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: Role of AKR1C3 in androgen synthesis and its inhibition by this compound.
Caption: A logical workflow for troubleshooting common solubility problems with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Akr1C3-IN-6 instability in solution
Welcome to the technical support center for Akr1C3-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). AKR1C3 is an enzyme involved in the biosynthesis of potent androgens and prostaglandins, and its overexpression is implicated in the progression of various cancers, including prostate and breast cancer, as well as in therapeutic resistance.[1][2][3][4] this compound likely belongs to the quinazolinone class of compounds, which are known to exhibit inhibitory activity against AKR1C3. Its mechanism of action involves binding to the active site of the AKR1C3 enzyme, thereby blocking its metabolic activity.
Q2: What are the common solvents for dissolving this compound?
Like many small molecule inhibitors, this compound is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions.[5][6] For aqueous-based biological assays, the DMSO stock solution is further diluted in the appropriate buffer or cell culture medium. It is crucial to ensure the final concentration of DMSO is compatible with the experimental system, as high concentrations can be toxic to cells.
Q3: What are the recommended storage conditions for this compound stock solutions?
To maintain the stability of this compound, stock solutions, typically in DMSO, should be stored at -20°C or -80°C.[7][8] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. For short-term storage of a few days, 4°C may be acceptable, but long-term storage should always be at sub-zero temperatures.[9]
Q4: Why is my this compound precipitating out of solution?
Precipitation of this compound can occur for several reasons:
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Low Solubility in Aqueous Buffers: While soluble in DMSO, the compound may have limited solubility in the aqueous buffers used for experiments. When the DMSO stock is diluted, the compound can crash out of solution if its concentration exceeds its aqueous solubility limit.
-
Incorrect pH: The solubility of quinazolinone derivatives can be pH-dependent. A significant shift in pH upon dilution into your experimental buffer could reduce its solubility.
-
Temperature Changes: Sudden changes in temperature, such as moving a solution from cold storage to room temperature, can sometimes induce precipitation.
-
Interactions with Other Components: Components in your buffer or media, such as salts or proteins, could potentially interact with this compound and reduce its solubility.
Troubleshooting Guide: this compound Instability in Solution
This guide provides a systematic approach to diagnosing and resolving common stability issues encountered with this compound.
Problem 1: Precipitate Observed in Stock Solution (DMSO)
| Possible Cause | Suggested Solution |
| Compound Degradation | Visually inspect the stock solution for any color change or particulate matter. If degradation is suspected, it is recommended to use a fresh vial of the compound. |
| Moisture Absorption by DMSO | DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of the compound. Use anhydrous, high-purity DMSO and handle it in a low-humidity environment. |
| Incorrect Storage | Ensure the stock solution has been stored at the recommended temperature (-20°C or -80°C) and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[7][8] |
| Concentration Exceeds Solubility | Verify the concentration of your stock solution. If it is too high, you may need to prepare a new stock at a lower, more soluble concentration. |
Problem 2: Precipitate Forms Upon Dilution into Aqueous Buffer
| Possible Cause | Suggested Solution |
| Exceeded Aqueous Solubility | This is the most common cause. Try diluting the stock solution to a lower final concentration in the aqueous buffer. Perform a serial dilution to determine the maximum soluble concentration in your specific buffer. |
| pH of the Buffer | Check the pH of your final solution. The stability of quinazolinone derivatives can be sensitive to pH.[10] Consider testing the compound's stability in buffers with slightly different pH values to find the optimal condition. |
| Buffer Composition | High salt concentrations or other components in your buffer might be causing the precipitation. Try preparing the dilution in a simpler buffer (e.g., PBS) to see if the issue persists. |
| Temperature Effects | Allow all solutions to equilibrate to the same temperature before mixing. Gentle warming of the aqueous buffer before adding the DMSO stock can sometimes help, but be cautious as heat can also degrade the compound. |
| Mixing Technique | Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and uniform mixing. This can prevent localized high concentrations that lead to precipitation. |
Problem 3: Loss of Activity Over Time in Solution
| Possible Cause | Suggested Solution |
| Chemical Degradation | The compound may be unstable in your experimental conditions. This can be influenced by pH, temperature, and light exposure.[11] Prepare fresh dilutions of this compound just before each experiment. |
| Hydrolysis | Quinazolinone structures can be susceptible to hydrolysis, especially at extreme pH values.[10] Ensure your buffer pH is within a stable range for the compound, typically around neutral pH. |
| Oxidation | If your buffer contains components that can promote oxidation, this could lead to a loss of activity. Consider degassing your buffer or adding antioxidants if compatible with your assay. |
| Adsorption to Labware | Small molecules can sometimes adsorb to the surface of plastic tubes or plates, reducing the effective concentration in solution. Using low-adhesion microplates or glass vials may help mitigate this. |
Quantitative Data Summary
Since specific stability data for this compound is not publicly available, the following tables provide representative data for related quinazolinone derivatives and general small molecule inhibitors to guide troubleshooting.
Table 1: General Solubility of a Related AKR1C3 Inhibitor (AKR1C3-IN-9)
| Solvent | Solubility |
| DMSO | ≥ 50 mg/mL |
| Ethanol | < 1 mg/mL |
| Water | Insoluble |
| Data is illustrative and based on typical small molecule inhibitor properties. |
Table 2: Stability of Quinazoline Derivatives in Different Solvents and Conditions
| Compound | Solvent | Storage Condition | Stability Duration |
| BG1189 | Water | 22°C, Dark | Stable for 624 hours |
| BG1189 | DMSO | 22°C, Dark | Stable for 552 hours |
| BG1190 | Water | 22°C, Dark | Stable for 624 hours |
| BG1190 | DMSO | 22°C, Dark | Stable for 216 hours |
| BG1188 | Water (>10⁻⁵ M) | 4°C, Dark | > 40 days |
| BG1188 | DMSO | Room Temperature | Unstable |
| Data adapted from studies on quinazoline derivatives BG1189, BG1190[11], and BG1188[9]. |
Experimental Protocols
Protocol 1: Assessing the Solubility of this compound in Aqueous Buffer
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of dilutions of the stock solution into your experimental aqueous buffer (e.g., PBS, pH 7.4) to achieve final concentrations ranging from 1 µM to 100 µM.
-
For each concentration, add the DMSO stock to the buffer and vortex immediately for 30 seconds.
-
Visually inspect each solution for any signs of precipitation (cloudiness, visible particles) immediately after preparation and after incubation at room temperature for 1 hour.
-
To confirm, centrifuge the solutions at high speed (e.g., 14,000 rpm) for 10 minutes. A visible pellet will indicate precipitation. The highest concentration without a visible precipitate is the approximate solubility limit.
Protocol 2: Stability Assessment of this compound using HPLC
-
Prepare a solution of this compound in your experimental buffer at a concentration below its determined solubility limit.
-
Divide the solution into several aliquots. Store these aliquots under different conditions you wish to test (e.g., 4°C, room temperature, 37°C, protected from light, exposed to light).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each aliquot.
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) using a suitable method (e.g., reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid).[12]
-
Monitor the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Visualizations
Caption: AKR1C3 signaling pathways and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an Aldo-Keto reductase 1C3 (AKR1C3) degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of (R)-2-(6-Methoxynaphthalen-2-yl)butanoic Acid as a Potent and Selective Aldo-keto Reductase 1C3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldo-keto Reductase 1C3 (AKR1C3) is overexpressed in skin squamous cell carcinoma (SCC) and affects SCC growth via prostaglandin metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nkmaxbio.com [nkmaxbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
How to minimize off-target effects of Akr1C3-IN-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of Akr1C3 inhibitors, including compounds designated as Akr1C3-IN-6.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target concerns when using an Akr1C3 inhibitor?
The primary off-target concerns for Akr1C3 inhibitors are their effects on other closely related aldo-keto reductase isoforms, particularly AKR1C1 and AKR1C2, due to the high sequence homology among these enzymes.[1][2] Non-selective inhibitors, especially those derived from non-steroidal anti-inflammatory drugs (NSAIDs), can also inhibit cyclooxygenase (COX) enzymes, leading to unintended side effects.[3]
Q2: Why is selectivity against AKR1C2 particularly important?
Selectivity for AKR1C3 over AKR1C2 is critical because these two enzymes can have opposing effects on androgen metabolism. While AKR1C3 is involved in the synthesis of potent androgens like testosterone and dihydrotestosterone (DHT), AKR1C2 plays a role in the inactivation of DHT.[4] Therefore, non-selective inhibition of AKR1C2 could counteract the intended therapeutic effect of reducing androgen signaling in diseases like prostate cancer.
Q3: My Akr1C3 inhibitor shows variable potency in different assays. What could be the cause?
The inhibitory potency of Akr1C3 inhibitors can be significantly influenced by assay conditions. Factors such as the choice of co-solvent (e.g., ethanol, DMSO, acetonitrile) and the specific cofactor used (e.g., NADP+ vs. NAD+) can alter the measured IC50 values, sometimes by as much as 10-fold.[2] It is crucial to maintain consistent assay conditions to ensure reproducible results.
Q4: I'm observing unexpected cellular effects that don't seem to be related to Akr1C3 inhibition. What should I investigate?
If you observe unexpected cellular effects, consider the following:
-
Off-target kinase activity: Depending on the chemical scaffold of your inhibitor, it may have off-target effects on various protein kinases. A broad-panel kinase screen can help identify such activities.
-
Metabolic instability: Your inhibitor may be metabolized into a species with different activity.[5] Consider performing metabolic stability assays.
-
Poor solubility and bioavailability: The compound may be precipitating in your cell culture medium, leading to inconsistent concentrations and potential non-specific effects.[5]
Troubleshooting Guides
Issue 1: High background or inconsistent results in in vitro enzyme assays.
| Possible Cause | Troubleshooting Step |
| Inhibitor Precipitation | Visually inspect assay wells for precipitation. Decrease the final concentration of the inhibitor. Ensure the solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%). |
| Assay Buffer Composition | Optimize buffer pH and ionic strength. Some inhibitors are sensitive to pH changes.[6] |
| Cofactor and Substrate Concentrations | Ensure that the concentrations of NADPH and the substrate are optimized and not limiting. The mode of inhibition (e.g., competitive, uncompetitive) can be influenced by substrate concentration.[6] |
| Enzyme Purity and Activity | Verify the purity and specific activity of the recombinant Akr1C3 enzyme. Use a fresh batch of enzyme if necessary. |
Issue 2: Discrepancy between in vitro potency and cellular activity.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | Perform cell permeability assays (e.g., PAMPA) to assess the inhibitor's ability to cross the cell membrane. |
| Efflux by Cellular Transporters | Use cell lines with and without specific efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to determine if your compound is a substrate for these transporters. |
| Metabolic Inactivation | Incubate the inhibitor with liver microsomes or hepatocytes to assess its metabolic stability.[5] |
| Off-target Effects Masking On-target Activity | Perform a target engagement assay in cells to confirm that the inhibitor is binding to Akr1C3 at the concentrations used. Use a structurally distinct Akr1C3 inhibitor as a control to see if the same cellular phenotype is observed. |
Data Presentation: Selectivity of Akr1C3 Inhibitors
The following table summarizes the inhibitory potency and selectivity of various published Akr1C3 inhibitors. This data can be used as a reference for evaluating the selectivity profile of your own compound.
| Inhibitor | Akr1C3 IC50 (nM) | Selectivity (Fold) vs. AKR1C2 | Reference |
| Indomethacin Analog 1 | 300 | >90 | [3] |
| Flufenamic Acid | 8630 | Non-selective | [3] |
| Compound 26 | - (Ki value reported) | ~1000 | [1] |
| Baccharin Analog (26a) | 66 | 109 | [7] |
| Baccharin Analog (19a) | 88 | 261 | [7] |
| KV49g | 70 | >2800 | [5] |
| 5r | 51 | >1216 | [5] |
Note: IC50 values can vary depending on assay conditions.
Experimental Protocols
Protocol 1: In Vitro Akr1C3 Enzyme Inhibition Assay
This protocol is a general guideline for determining the in vitro potency of an Akr1C3 inhibitor.
Materials:
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Recombinant human Akr1C3 enzyme
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NADPH
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Substrate (e.g., S-tetralol or 9,10-phenanthrenequinone)
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Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
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Test inhibitor (dissolved in an appropriate solvent like DMSO)
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96-well microplate
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Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
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In a 96-well plate, add the assay buffer, Akr1C3 enzyme, and the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
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Initiate the reaction by adding NADPH and the substrate.
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Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the consumption of NADPH.
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Calculate the initial reaction velocity for each inhibitor concentration.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
To assess selectivity, repeat this protocol using recombinant AKR1C1 and AKR1C2 enzymes.
Protocol 2: Cellular Target Engagement Assay (CETSA)
This protocol can be used to verify that the inhibitor binds to Akr1C3 within a cellular context.
Materials:
-
Cells expressing Akr1C3
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Test inhibitor
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Lysis buffer
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Antibodies against Akr1C3 and a loading control (e.g., GAPDH)
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SDS-PAGE and Western blotting reagents
Procedure:
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Treat cells with the test inhibitor at various concentrations for a defined period. Include a vehicle control.
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Harvest the cells and lyse them.
-
Heat the cell lysates at a range of temperatures to induce protein denaturation and aggregation.
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Centrifuge the heated lysates to pellet the aggregated proteins.
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Collect the supernatant containing the soluble proteins.
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Analyze the amount of soluble Akr1C3 at each temperature and inhibitor concentration by Western blotting.
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Binding of the inhibitor to Akr1C3 will stabilize the protein, resulting in a higher melting temperature. Plot the amount of soluble Akr1C3 against the temperature to determine the melting curve and observe any thermal shift induced by the inhibitor.
Visualizations
Signaling Pathways
The following diagram illustrates the key signaling pathways involving Akr1C3, highlighting its role in both androgen and prostaglandin metabolism. Understanding these pathways is crucial for interpreting the on-target and potential off-target effects of an Akr1C3 inhibitor.
Caption: Akr1C3 signaling in androgen and prostaglandin pathways.
Experimental Workflow
The following diagram outlines a logical workflow for characterizing a novel Akr1C3 inhibitor and minimizing its off-target effects.
Caption: Workflow for characterizing Akr1C3 inhibitors.
References
- 1. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 4. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent and Highly Selective Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors Act as Chemotherapeutic Potentiators in Acute Myeloid Leukemia and T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Akr1C3-IN-6 not showing inhibition in my assay what to do
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with Akr1C3 inhibition assays, specifically addressing the scenario where an inhibitor, such as Akr1C3-IN-6, fails to show expected activity.
Troubleshooting Guide
Question: My inhibitor, this compound, is not showing any inhibition in my Akr1C3 assay. What should I do?
Answer:
Lack of inhibition can stem from various factors, from reagent integrity to suboptimal assay conditions. Follow this step-by-step guide to troubleshoot your experiment.
Step 1: Verify Reagent Quality and Preparation
Start by systematically checking each component of your assay.
-
This compound Inhibitor:
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Purity and Integrity: How was the inhibitor stored? Has it undergone multiple freeze-thaw cycles? Confirm the purity and integrity of your inhibitor stock. If possible, use a fresh batch or a different lot.
-
Solubility: Akr1C3 inhibitors can have poor solubility.[1] Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO, ethanol) before diluting it into the assay buffer. Visual inspection for precipitates is crucial. The final concentration of the organic solvent in the assay should be consistent across all wells and ideally kept low, as it can affect enzyme activity.[1]
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Concentration Range: Are you using a relevant concentration range for this compound? If the expected IC50 is unknown, a wide concentration range (e.g., from nanomolar to high micromolar) should be tested.
-
-
Akr1C3 Enzyme:
-
Activity: Is the enzyme active? Run a positive control with a known, potent Akr1C3 inhibitor (e.g., indomethacin, ibuprofen) to confirm that the enzyme is functional and can be inhibited.[2][3] Also, run a negative control (enzyme and substrate without inhibitor) to establish a baseline for maximal enzyme activity.
-
Storage and Handling: Ensure the enzyme has been stored correctly (typically at -80°C in a glycerol-containing buffer) and handled on ice to prevent degradation.[2]
-
-
Substrate and Cofactor:
-
Integrity: Substrates (e.g., 9,10-phenanthrenequinone, S-tetralol) and the cofactor NADPH are sensitive to degradation.[2][3][4] Use fresh preparations and store them as recommended.
-
Concentration: The substrate concentration should ideally be at or near its Michaelis constant (Km) for the enzyme to ensure sensitive detection of competitive inhibition.
-
Step 2: Review and Optimize Assay Conditions
The inhibitory potency of compounds against Akr1C3 can be highly dependent on the assay conditions.[1]
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Buffer Composition: Check the pH of your buffer. Akr1C3 activity can be pH-dependent.[2][3][4]
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Solvent Effects: The type and concentration of the cosolvent used to dissolve the inhibitor can significantly impact its apparent potency.[1] For instance, switching from ethanol to DMSO has been shown to alter the affinity of some inhibitors.[1] Ensure the final solvent concentration is low and consistent across all assay points.
-
Incubation Times: Pre-incubating the enzyme with the inhibitor before adding the substrate can be critical for some inhibitors to exert their effect. Experiment with different pre-incubation times (e.g., 15-30 minutes).
Step 3: Analyze Data and Controls
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Positive Control: Did your positive control inhibitor show the expected inhibition? If not, the issue likely lies with the enzyme, substrate, or general assay setup.
-
Negative Control: Is the signal in your negative control (enzyme + substrate) significantly above the background (buffer only)? If not, there may be an issue with enzyme activity or the detection method.
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Data Interpretation: Review your data analysis workflow. Ensure background fluorescence/absorbance is correctly subtracted and that the calculations for percent inhibition are accurate.
The following table summarizes key experimental parameters to check:
| Parameter | Recommendation | Common Pitfall |
| Inhibitor (this compound) | Verify purity, solubility, and test a wide concentration range. | Poor solubility leading to inaccurate concentrations. |
| Akr1C3 Enzyme | Confirm activity with a positive control inhibitor. | Enzyme degradation due to improper storage or handling. |
| Substrate/Cofactor | Use fresh preparations and appropriate concentrations (e.g., substrate at Km). | Degradation of NADPH or substrate. |
| Assay Buffer | Ensure correct pH and buffer composition. | Suboptimal pH affecting enzyme activity. |
| Cosolvent | Keep final concentration low and consistent (e.g., <1% DMSO). | Cosolvent type and concentration altering inhibitor potency.[1] |
| Incubation Time | Consider pre-incubation of enzyme and inhibitor. | Insufficient time for inhibitor binding. |
Below is a troubleshooting workflow to guide your investigation.
References
- 1. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKR1C3 inhibition assay [bio-protocol.org]
- 3. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of Akr1C3-IN-6 for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the in vivo use of Akr1C3-IN-6, with a focus on improving its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common solubility characteristics?
A1: this compound is a small molecule inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), an enzyme implicated in cancer progression and therapeutic resistance.[1][2][3] Like many kinase inhibitors, this compound is likely a hydrophobic molecule with poor aqueous solubility. For a similar compound, Akr1C3-IN-1, the solubility is reported to be 63 mg/mL in DMSO, 5 mg/mL in ethanol, and only 4 mg/mL in water.[4] This suggests that this compound may require a specific formulation strategy to achieve adequate bioavailability for in vivo studies.
Q2: Why is the bioavailability of my this compound low in my animal model?
A2: Low bioavailability of orally administered this compound is likely due to its poor water solubility, which limits its dissolution in the gastrointestinal tract and subsequent absorption into the bloodstream.[5][6][7] Other contributing factors can include first-pass metabolism in the liver and insufficient time for absorption.[6]
Q3: What are the primary formulation strategies to enhance the in vivo bioavailability of this compound?
A3: Several strategies can be employed to improve the bioavailability of poorly soluble compounds like this compound. These can be broadly categorized as:
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Physical Modifications: Reducing particle size (micronization, nanosuspension) to increase surface area for dissolution.[8][9]
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Chemical Modifications: Use of co-solvents or altering the pH of the formulation.[9]
-
Carrier-Based Systems:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier to improve wettability and dissolution.[5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve solubility and absorption.[8]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance solubility.[8]
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound upon dilution of DMSO stock in aqueous buffer for injection. | The compound has very low aqueous solubility, and the DMSO concentration is not sufficient to maintain solubility in the final aqueous solution. | 1. Increase the proportion of co-solvents: Prepare the dosing solution using a mixture of solvents such as DMSO, polyethylene glycol (PEG), and Tween 80. A common vehicle for poorly soluble compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.2. Prepare a nanosuspension: This involves reducing the particle size of the drug to the sub-micron range, which increases the dissolution rate.[9]3. Use a cyclodextrin-based formulation: Cyclodextrins can encapsulate the hydrophobic drug molecule, increasing its solubility in aqueous solutions. |
| High variability in plasma concentrations of this compound between experimental animals. | Inconsistent dissolution and absorption from the gastrointestinal tract after oral gavage. This can be due to the physical form of the drug or interactions with food. | 1. Administer as a homogenous suspension: For oral administration, preparing a uniform suspension in a vehicle like carboxymethylcellulose sodium (CMC-Na) can help ensure consistent dosing.[4]2. Utilize a self-emulsifying drug delivery system (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid. This can lead to more reproducible absorption.[8]3. Control for feeding status: Ensure that all animals are fasted for a consistent period before dosing, as food can affect the absorption of hydrophobic compounds. |
| Low efficacy in vivo despite potent in vitro activity. | Poor bioavailability leading to sub-therapeutic concentrations at the target site. The compound may also be subject to rapid metabolism. | 1. Conduct pharmacokinetic (PK) studies: Determine the plasma concentration-time profile of this compound after administration of different formulations to identify the one with the best exposure.2. Increase the dosing frequency or concentration: Based on PK data, the dosing regimen may need to be adjusted.3. Consider alternative routes of administration: If oral bioavailability remains a challenge, consider intraperitoneal (IP) or intravenous (IV) injection, though these may have different toxicity profiles. |
| Observed toxicity in vivo not seen in vitro. | The formulation vehicle may be causing toxicity. High concentrations of solvents like DMSO can be toxic. | 1. Conduct a vehicle toxicity study: Administer the vehicle alone to a control group of animals to assess its effects.2. Minimize the concentration of potentially toxic excipients: Optimize the formulation to use the lowest effective concentrations of co-solvents and surfactants.3. Explore alternative, safer formulation strategies: Consider solid dispersions or lipid-based formulations that may have a better safety profile. |
Experimental Protocols
Protocol 1: Preparation of a Homogeneous Suspension for Oral Administration
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose sodium (CMC-Na) in sterile water.
-
Add a small amount of the CMC-Na solution to the this compound powder to form a paste.
-
Gradually add the remaining CMC-Na solution while continuously triturating or vortexing to ensure a uniform and homogeneous suspension.
-
Visually inspect the suspension for any clumps or undissolved particles before administration.
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Administer to animals via oral gavage at the desired dose volume.
Protocol 2: In Vitro IC50 Determination for AKR1C3 Inhibition
This protocol is adapted from methods used for other AKR1C3 inhibitors and can be used to confirm the activity of your formulated this compound.[1][10]
-
Reagents and Materials:
-
Recombinant human AKR1C3 protein
-
NADP+
-
S-tetralol (substrate)
-
100 mM phosphate buffer (pH 7.0)
-
This compound dissolved in DMSO
-
96-well microplate
-
Plate reader capable of fluorometric measurement (excitation/emission: 340/460 nm)
-
-
Assay Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing 100 mM phosphate buffer, S-tetralol, varying concentrations of the this compound inhibitor (or DMSO for control), and 200 µM NADP+.
-
Initiate the reaction by adding the purified recombinant AKR1C3 enzyme.
-
The total reaction volume should be 200 µL, with a final DMSO concentration of 4% or less to avoid solvent effects.
-
Monitor the reaction fluorometrically with a plate reader. The assay measures the increase in fluorescence as NADP+ is converted to NADPH.
-
Run each inhibitor concentration in quadruplicate.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Signaling Pathways and Experimental Workflows
Caption: Akr1C3 signaling in cancer and the inhibitory action of this compound.
Caption: Workflow for improving the bioavailability of this compound.
References
- 1. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. course.cutm.ac.in [course.cutm.ac.in]
- 10. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Akr1C3 Inhibitors in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Akr1C3 inhibitors, with a focus on a representative inhibitor, Akr1C3-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is Akr1C3 and why is it a target in cancer therapy?
Aldo-keto reductase family 1 member C3 (AKR1C3) is an enzyme that plays a crucial role in the biosynthesis of potent androgens and the metabolism of prostaglandins.[1][2] Elevated levels of AKR1C3 are observed in various cancers, including prostate, breast, and lung cancer, and are associated with tumor progression, metastasis, and resistance to therapies.[1][2][3] By catalyzing the conversion of weaker androgens to more potent forms like testosterone and dihydrotestosterone (DHT), AKR1C3 can fuel the growth of hormone-dependent cancers.[1][2] It also contributes to resistance against chemotherapy and radiotherapy.[3][4][5] Therefore, inhibiting AKR1C3 is a promising strategy to suppress tumor growth and overcome treatment resistance.[1][2]
Q2: How do cancer cells develop resistance to Akr1C3 inhibitors like this compound?
Resistance to Akr1C3 inhibitors can arise through several mechanisms:
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Upregulation of AKR1C3 Expression: Cancer cells may increase the production of the AKR1C3 protein, thereby requiring higher concentrations of the inhibitor to achieve a therapeutic effect.[4][6][7]
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Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to promote their survival and proliferation, even when AKR1C3 is inhibited. These can include the MAPK, AKT, and NF-κB pathways.[1][3]
-
Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration.
-
Mutations in the AKR1C3 Gene: While less commonly reported, mutations in the AKR1C3 gene could potentially alter the inhibitor's binding site, reducing its efficacy.
-
Metabolic Reprogramming: Cancer cells might alter their metabolic pathways to become less dependent on the processes catalyzed by AKR1C3.
Troubleshooting Guide: this compound Resistance
This guide provides a structured approach to identifying and overcoming resistance to this compound in your cancer cell line experiments.
Problem 1: Decreased sensitivity of cancer cells to this compound over time.
| Possible Cause | Suggested Action | Expected Outcome |
| Increased expression of AKR1C3 | 1. Perform Western blot or qPCR to compare AKR1C3 protein and mRNA levels between sensitive and resistant cells. 2. Increase the concentration of this compound. | 1. Higher AKR1C3 levels in resistant cells. 2. Restoration of sensitivity at a higher inhibitor dose. |
| Activation of bypass signaling pathways | 1. Analyze the activation status of key survival pathways (e.g., p-AKT, p-ERK, NF-κB) in resistant cells using Western blot. 2. Co-treat with inhibitors of the activated pathway(s). | 1. Increased phosphorylation of key signaling proteins in resistant cells. 2. Synergistic or additive cytotoxic effect, restoring sensitivity to this compound. |
Problem 2: Complete lack of response to this compound in a new cancer cell line.
| Possible Cause | Suggested Action | Expected Outcome |
| Low or absent AKR1C3 expression | 1. Determine the baseline expression of AKR1C3 in the cell line by Western blot or qPCR. | 1. If AKR1C3 is not expressed, the cell line is not a suitable model for testing an AKR1C3 inhibitor. |
| Presence of pre-existing resistance mechanisms | 1. Evaluate the expression of drug efflux pumps (e.g., ABCB1). 2. Sequence the AKR1C3 gene to check for mutations. | 1. High expression of efflux pumps may indicate a multidrug-resistant phenotype. 2. Identification of mutations that could affect inhibitor binding. |
Quantitative Data Summary
The following tables summarize key quantitative data related to AKR1C3 inhibition and resistance from published literature.
Table 1: Inhibitory Potency of Various AKR1C3 Inhibitors
| Inhibitor | IC50 (nM) | Cancer Type | Reference |
| Indomethacin | ~10,000 | Prostate Cancer | [6] |
| S07-1066 | Not specified | Breast Cancer | [8] |
| ASP9521 | Not specified | Castrate-Resistant Prostate Cancer | [9] |
| SN33638 | Low nanomolar | Castrate-Resistant Prostate Cancer | [10] |
Table 2: Examples of Overcoming AKR1C3-Mediated Drug Resistance
| Primary Drug | Resistance Mechanism | Combination Therapy | Effect | Cancer Type | Reference |
| Doxorubicin | AKR1C3-mediated metabolism | AKR1C3 Inhibitor (S07-1066) | Reversal of resistance | Breast Cancer | [8] |
| Enzalutamide | AKR1C3 overexpression | Indomethacin | Resensitization to enzalutamide | Prostate Cancer | [7] |
| Abiraterone | AKR1C3 overexpression | Indomethacin | Overcomes resistance | Prostate Cancer | [6] |
| Cisplatin | AKR1C3-mediated ROS regulation | AKR1C3, glutathione, and proteasome inhibitors | Enhanced cisplatin sensitivity | Gastric Cancer | [4] |
| Radiation | AKR1C3-mediated ROS reduction | Indomethacin | Restored radiosensitivity | Prostate Cancer | [5][11] |
Experimental Protocols
Protocol 1: Western Blot for AKR1C3 and Signaling Pathway Proteins
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against AKR1C3, p-AKT, AKT, p-ERK, ERK, and β-actin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to attach overnight.
-
-
Drug Treatment:
-
Treat cells with varying concentrations of this compound, with or without a combination drug, for 24-72 hours.
-
-
MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Signaling Pathways and Experimental Workflows
Caption: AKR1C3 signaling pathways in cancer.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. AKR1C3 promotes progression and mediates therapeutic resistance by inducing epithelial-mesenchymal transition and angiogenesis in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation - PMC [pmc.ncbi.nlm.nih.gov]
Akr1C3-IN-6 degradation pathways and how to prevent them
Welcome to the technical support center for Akr1C3-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and handling of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: Proper storage is critical to maintain the stability and activity of this compound. Below are the general recommendations for storing and handling small molecule inhibitors of this class.
Data Presentation: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from moisture. |
| 2-8°C | Short-term | Suitable for brief periods before use. | |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| -20°C | Up to 1 month | Use fresh DMSO as moisture can reduce solubility.[1][2][3][4] |
Handling recommendations:
-
For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[3][4]
-
If precipitation occurs during the preparation of aqueous solutions, gentle heating and/or sonication can be used to aid dissolution.[3]
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Protect the compound from light, especially when in solution, to prevent photodegradation.[3]
Q2: My experimental results with this compound are inconsistent. What could be the cause?
A2: Inconsistent results can stem from several factors, with inhibitor degradation being a primary suspect. Small molecule inhibitors can be susceptible to several degradation pathways, especially under experimental conditions. The main chemical reactions that affect drug stability are hydrolysis, oxidation, and photolysis.[5] Consider the following:
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Compound Stability in Assay Buffer: Have you confirmed the stability of this compound in your specific assay buffer and conditions (pH, temperature, light exposure)?
-
Freeze-Thaw Cycles: Are you using a fresh aliquot of the stock solution for each experiment to avoid degradation from repeated freeze-thaw cycles?[1][2]
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Cell Culture Media Interactions: Components in cell culture media can potentially interact with and degrade the inhibitor over the course of a long incubation period.
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Cellular Metabolism: Cells can metabolize the inhibitor, reducing its effective concentration over time. Many NSAIDs, which are structurally similar to some AKR1C3 inhibitors, are metabolized by cytochrome P450 enzymes in the liver.[6][7]
To troubleshoot, we recommend performing a stability study of this compound under your specific experimental conditions.
Troubleshooting Guides
Issue 1: Loss of Inhibitor Potency in Cell-Based Assays
If you observe a decrease in the expected inhibitory effect of this compound in your cell-based assays, it may be due to degradation of the compound.
Potential Degradation Pathways:
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Hydrolysis: Many small molecule drugs contain functional groups like esters and amides that are susceptible to hydrolysis, especially at non-neutral pH.[8][9] This reaction involves the cleavage of a chemical bond by water.[8]
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Oxidation: This is another common degradation pathway, often involving a reaction with oxygen.[5] Oxidation can be initiated by light, heat, or trace metals.[8] Storing susceptible drugs in the absence of light and oxygen, or using antioxidants, can reduce oxidative degradation.[8]
-
Photodegradation: Exposure to light, particularly UV radiation, can cause the breakdown of photosensitive compounds.[10] It is advisable to handle this compound in low-light conditions and store it in amber vials or light-protective packaging.[8]
Experimental Protocol: Assessing Inhibitor Stability via HPLC-MS
This protocol provides a method to determine the stability of this compound in your experimental buffer.
-
Preparation of Samples:
-
Prepare a solution of this compound in your experimental buffer at the final working concentration.
-
Prepare a control sample of this compound in a stable solvent (e.g., DMSO) at the same concentration.
-
-
Incubation:
-
Incubate the experimental sample under the same conditions as your assay (e.g., 37°C, 5% CO2) for the duration of your experiment.
-
Store the control sample at -80°C.
-
-
Time Points:
-
Collect aliquots of the experimental sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately freeze the collected aliquots at -80°C to halt any further degradation.
-
-
Analysis by HPLC-MS:
-
Thaw all samples (including the control) simultaneously.
-
Analyze the samples by HPLC-MS to quantify the amount of intact this compound remaining.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
A significant decrease in the concentration of the parent compound over time indicates instability.
-
Issue 2: Unexpected Cellular Toxicity
If you observe cellular toxicity that is not attributable to the on-target inhibition of AKR1C3, it could be due to the formation of toxic degradation products.
Troubleshooting Steps:
-
Assess Degradation: Use the HPLC-MS protocol described above to check for the presence of degradation products.
-
Structure-Activity Relationship of Degradants: If degradation products are identified, consider their potential for off-target effects or general cytotoxicity. For example, the hydrolysis of an ester-containing compound will yield a carboxylic acid and an alcohol, which may have their own biological activities.[11]
-
Modify Experimental Conditions:
-
Reduce Incubation Time: If the inhibitor is degrading over time, try to shorten the incubation period.
-
Replenish Inhibitor: For longer experiments, consider replacing the media with fresh inhibitor at regular intervals.
-
Optimize Buffer Composition: If hydrolysis is an issue, ensure the pH of your buffer is optimal for compound stability.
-
Visualizations
Signaling Pathways and Experimental Workflows
To aid in your experimental design and troubleshooting, the following diagrams illustrate key concepts related to the use of this compound.
Caption: Logical workflow for handling this compound to minimize degradation.
Caption: Troubleshooting decision tree for experiments with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. Video: Phase I Reactions: Hydrolytic Reactions [jove.com]
- 10. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Akr1C3-IN-6 experimental conditions for different cell types
Welcome to the technical support center for Akr1C3-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to help you optimize your experimental conditions for various cell types.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the aldo-keto reductase family 1 member C3 (AKR1C3) enzyme. AKR1C3 is a versatile enzyme that plays a crucial role in the biosynthesis of potent androgens and estrogens, as well as in prostaglandin metabolism.[1][2][3] By inhibiting AKR1C3, this compound blocks the conversion of weaker steroid hormones to their more active forms (e.g., androstenedione to testosterone) and alters prostaglandin signaling pathways.[3][4] This can lead to decreased cell proliferation and increased apoptosis in cancer cells where AKR1C3 is overexpressed.[1][5]
Q2: In which cell types is this compound expected to be most effective?
A2: this compound is expected to be most effective in cell types with high expression of the AKR1C3 enzyme. Overexpression of AKR1C3 is commonly observed in hormone-dependent cancers such as castration-resistant prostate cancer (CRPC) and breast cancer.[3][4][6] Additionally, elevated AKR1C3 levels have been reported in acute myeloid leukemia (AML), non-small-cell lung cancer, squamous cell carcinoma, and bladder cancer, making these potential targets for this compound.[7][8][9][10]
Q3: How do I determine the optimal starting concentration of this compound for my specific cell line?
A3: The optimal concentration of this compound is highly cell-type dependent. We recommend performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your cell line. A good starting point for many cancer cell lines is a concentration range of 0.1 µM to 10 µM. For initial experiments, you can refer to the table below for suggested starting concentrations based on published data for other AKR1C3 inhibitors.
Q4: What are the expected downstream effects of AKR1C3 inhibition with this compound?
A4: Inhibition of AKR1C3 can lead to several downstream effects, including:
-
Reduced Cell Proliferation: By blocking the production of potent androgens and altering prostaglandin signaling, AKR1C3 inhibition can suppress proliferative pathways like PI3K/Akt and MAPK/ERK.[1][7]
-
Induction of Apoptosis: In the absence of AKR1C3 activity, the prostaglandin PGD2 can be converted to anti-proliferative prostaglandins of the PGJ2 series, which can activate PPARγ, leading to differentiation and apoptosis.[4][8]
-
Decreased Androgen Receptor (AR) Signaling: In prostate cancer cells, AKR1C3 not only produces androgens but can also act as a coactivator for the androgen receptor.[6][11] Inhibition can thus reduce the expression of AR target genes.
-
Enhanced Chemosensitivity: AKR1C3 has been implicated in resistance to certain chemotherapeutic agents.[8][12] Co-treatment with this compound may re-sensitize resistant cells to drugs like etoposide, daunorubicin, or abiraterone.[8][11]
Experimental Protocols & Data
General Workflow for Optimizing this compound Treatment
Caption: Workflow for optimizing this compound experimental conditions.
Table 1: Recommended Starting Concentrations for this compound
| Cell Line | Cancer Type | Reported AKR1C3 Expression | Recommended Starting Range (µM) | Reference |
| LNCaP | Prostate Cancer | High (when androgen-deprived) | 1 - 10 | [4] |
| VCaP | Prostate Cancer | High | 1 - 10 | [6] |
| DU145 | Prostate Cancer | Moderate | 5 - 20 | [10][13] |
| MCF-7 | Breast Cancer | High | 1 - 10 | [3] |
| HL-60 | Acute Myeloid Leukemia | Moderate to High | 0.1 - 5 | [8] |
| KG1a | Acute Myeloid Leukemia | Low to Moderate | 1 - 10 | [8] |
| A549 | Non-Small-Cell Lung Cancer | Variable | 5 - 25 | [10] |
| SCCAM1 | Squamous Cell Carcinoma | High | 5 - 15 | [9] |
Note: These concentrations are suggestions based on related inhibitors. The optimal concentration for this compound must be determined empirically for each cell line and experimental setup.
Protocol 1: Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor (e.g., 0, 0.1, 0.5, 1, 5, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO) at the highest concentration used.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for AKR1C3 and Downstream Targets
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AKR1C3, p-Akt, p-ERK, cleaved PARP, etc., overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Troubleshooting Guide
AKR1C3 Signaling and Inhibition Pathway
Caption: Role of AKR1C3 in androgen and prostaglandin signaling pathways.
Problem: I am not observing any effect (e.g., no change in cell viability) after treating my cells with this compound.
Caption: Decision tree for troubleshooting lack of experimental effect.
Possible Cause & Solution:
-
Low or Absent AKR1C3 Expression:
-
Insufficient Inhibitor Concentration:
-
Solution: The IC50 can vary significantly between cell lines. Perform a wider dose-response curve, potentially extending the maximum concentration to 50 µM or higher, to ensure you are testing within an effective range.
-
-
Inadequate Incubation Time:
-
Solution: The phenotypic effects of enzyme inhibition may take time to manifest. Extend the incubation period of your experiment to 72 or even 96 hours and assess the outcome at multiple time points.
-
-
Inhibitor Instability or Inactivity:
-
Solution: Ensure that this compound is properly stored and that the solvent (e.g., DMSO) is not affecting its activity. To directly test if the inhibitor is active, perform an in vitro AKR1C3 enzymatic assay using recombinant human AKR1C3 protein. This will confirm the biochemical potency of your compound stock.
-
Problem: I am observing high levels of cytotoxicity even at low concentrations of this compound.
Possible Cause & Solution:
-
High Sensitivity of the Cell Line:
-
Solution: Your cell line may be exceptionally dependent on the AKR1C3 pathway for survival. Lower the concentration range in your dose-response experiments (e.g., start from nanomolar concentrations) to identify a more precise IC50.
-
-
Off-Target Effects:
-
Solution: While this compound is designed for selectivity, off-target effects can occur at high concentrations. Ensure your experimental concentrations are as close to the IC50 as possible. To confirm the effect is on-target, you can perform a rescue experiment by adding downstream products of AKR1C3 (like testosterone or PGF2α) to see if the cytotoxic effect is reversed.[10][13] Another approach is to use siRNA to knock down AKR1C3 and see if it phenocopies the effect of the inhibitor.[9]
-
-
Solvent Toxicity:
-
Solution: Ensure the final concentration of the vehicle (e.g., DMSO) in your culture medium is low (typically <0.1%) and non-toxic to your cells. Run a vehicle-only control to assess the baseline cytotoxicity of the solvent.
-
References
- 1. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 2. AKR1C3 - Wikipedia [en.wikipedia.org]
- 3. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective AKR1C3 Inhibitors Potentiate Chemotherapeutic Activity in Multiple Acute Myeloid Leukemia (AML) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldo-keto Reductase 1C3 (AKR1C3) is overexpressed in skin squamous cell carcinoma (SCC) and affects SCC growth via prostaglandin metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
Why is my Akr1C3-IN-6 precipitating in media?
Welcome to the technical support center for Akr1C3-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in-vitro experiments with this novel inhibitor.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture media?
A1: Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue that can arise from several factors:
-
Low Aqueous Solubility: Many potent enzyme inhibitors are lipophilic (fat-soluble) to effectively cross cell membranes. This inherent property often leads to poor solubility in water-based media.
-
"Solvent Shock": this compound is likely dissolved in a non-polar organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution. When this stock is diluted into the aqueous cell culture media, the inhibitor can rapidly come out of solution, or "crash out," causing precipitation.
-
High Concentration: The final concentration of this compound in your media may exceed its solubility limit.
-
Media Components: Cell culture media are complex mixtures containing salts, amino acids, vitamins, and often serum. These components can interact with the inhibitor, reducing its solubility. Proteins in serum are particularly known to bind to small molecules, which can sometimes lead to aggregation and precipitation.
-
pH and Temperature: The pH and temperature of the media can influence the solubility of a compound. While most cell culture media are buffered to a physiological pH (around 7.4) and experiments are conducted at 37°C, deviations can impact solubility.
-
Compound Instability: In rare cases, the precipitate may be a degradation product of the inhibitor, although this is less common for precipitation that occurs immediately upon dilution.
Troubleshooting Guides
If you are experiencing precipitation of this compound, the following experimental protocols can help you identify the cause and find a solution.
Protocol 1: Determination of Maximum Soluble Concentration
This protocol will help you determine the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the this compound stock solution in your cell culture medium (e.g., DMEM with 10% FBS) to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).
-
Ensure the final concentration of DMSO is consistent across all conditions and does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
-
Incubate the solutions at 37°C for a set period (e.g., 2 hours).
-
Visually inspect each solution for signs of precipitation. For a more quantitative assessment, you can measure the turbidity of the solutions using a spectrophotometer at a wavelength of 600 nm.[1]
-
The highest concentration that remains clear is the maximum soluble concentration under these conditions.
Data Presentation:
| This compound Concentration (µM) | Final DMSO (%) | Visual Observation (2 hrs) | Turbidity (OD600) |
| 100 | 0.5% | Precipitate | 0.85 |
| 50 | 0.5% | Precipitate | 0.62 |
| 25 | 0.5% | Slight Haze | 0.21 |
| 10 | 0.5% | Clear | 0.05 |
| 5 | 0.5% | Clear | 0.04 |
| 1 | 0.5% | Clear | 0.04 |
| Vehicle Control | 0.5% | Clear | 0.04 |
Protocol 2: Assessing the Impact of Serum
This experiment will determine if serum components are contributing to the precipitation of this compound.
Methodology:
-
Prepare two sets of dilutions of this compound in your basal medium (e.g., DMEM) at a concentration that you observed precipitation (e.g., 50 µM).
-
To one set of dilutions, add fetal bovine serum (FBS) to a final concentration of 10%.
-
To the second set, add the same volume of phosphate-buffered saline (PBS) to maintain equivalent volumes.
-
Incubate both sets at 37°C for 2 hours.
-
Visually and/or spectrophotometrically assess for precipitation.
Data Presentation:
| This compound (50 µM) | Serum Concentration | Visual Observation (2 hrs) | Turbidity (OD600) |
| Condition 1 | 10% FBS | Precipitate | 0.65 |
| Condition 2 | 0% FBS | Slight Haze | 0.25 |
If precipitation is significantly worse in the presence of serum, it suggests an interaction with serum proteins. Consider reducing the serum concentration during the initial hours of treatment if your experimental design allows.
Visualizations
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process to diagnose and resolve the precipitation of this compound.
A troubleshooting workflow for this compound precipitation.
AKR1C3 Signaling Pathway Context
Understanding the biological context of your target can be crucial. Aldo-keto reductase family 1 member C3 (AKR1C3) is a key enzyme in steroid hormone and prostaglandin metabolism.[2][3][4] Its activity has been implicated in the progression of various cancers.[2][5] this compound is designed to inhibit this activity.
Simplified AKR1C3 signaling pathway and the inhibitory action of this compound.
This guide provides a starting point for troubleshooting the precipitation of this compound. The chemical properties of individual small molecule inhibitors can vary, and these protocols are designed to be adapted to your specific experimental setup.
References
- 1. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKR1C3 - Wikipedia [en.wikipedia.org]
- 5. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
Akr1C3-IN-6 inconsistent results in replicate experiments
Welcome to the technical support center for Akr1C3-IN-6. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistency in experiments involving this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). AKR1C3 is a multifunctional enzyme involved in the biosynthesis of androgens and prostaglandins.[1][2][3] It catalyzes the conversion of weak androgens to more potent forms like testosterone and dihydrotestosterone (DHT), and is also involved in prostaglandin metabolism.[1][2][3] this compound is designed to specifically bind to and inhibit the enzymatic activity of AKR1C3, thereby blocking these pathways.
Q2: In which signaling pathways is Akr1C3 involved?
AKR1C3 plays a role in several signaling pathways that are critical in cancer cell proliferation, survival, and resistance to therapy.[1][4] Key pathways include:
-
Androgen Receptor (AR) Signaling: By producing potent androgens, AKR1C3 activates the AR signaling pathway, which is crucial in prostate cancer.[2][5]
-
Prostaglandin Signaling: AKR1C3 converts prostaglandin D2 (PGD2) to 11β-PGF2α, which can activate the MAPK signaling pathway, promoting cell proliferation.[2][3]
-
PI3K/Akt Signaling: The proliferative signals generated by AKR1C3-mediated prostaglandin metabolism can augment the PI3K/Akt signaling pathway.[6]
-
NF-κB Signaling: AKR1C3 can prevent the formation of 15dPGJ2, a known inhibitor of NF-κB signaling, thereby indirectly promoting its activity.[3]
Q3: What are the common experimental applications of this compound?
This compound is primarily used in preclinical research to study the biological roles of AKR1C3 and to evaluate its potential as a therapeutic target in various diseases, particularly in hormone-dependent cancers like prostate and breast cancer, as well as in acute myeloid leukemia.[3][7][8] Common applications include in vitro enzyme inhibition assays, cell-based proliferation and apoptosis assays, and in vivo studies using xenograft models.[3]
Q4: What could be the potential reasons for observing inconsistent IC50 values for this compound in our in vitro enzyme assays?
Inconsistent IC50 values in in vitro enzyme assays can arise from several factors. It is crucial to standardize the experimental setup to ensure reproducibility.[9] Potential reasons include:
-
Variability in ATP concentration: If the assay is kinase-based and measures ATP consumption, variations in ATP concentration can significantly affect IC50 values.[9]
-
Enzyme concentration and quality: The concentration and purity of the recombinant AKR1C3 enzyme can impact the results. Ensure consistent enzyme activity across batches.
-
Substrate concentration: The concentration of the substrate used in the assay should be carefully controlled, ideally at or near the Michaelis constant (Km), unless the mechanism of inhibition is being investigated.[10]
-
DMSO concentration: The concentration of DMSO, the solvent for the inhibitor, can affect enzyme activity. It's important to maintain a consistent final DMSO concentration across all wells.[9]
-
Incubation time: The pre-incubation time of the inhibitor with the enzyme and the reaction time can influence the observed inhibition.
-
Assay readout method: Different readout methods (e.g., fluorescence, luminescence) can have varying sensitivities and be prone to different types of interference.[9]
Troubleshooting Guide for Inconsistent Results
This guide provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.
Issue 1: High Variability in Replicate Wells of a Cell-Based Assay
High variability between replicate wells can mask the true effect of the inhibitor.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension gently between plating each set of wells. Use an automated cell counter for accurate cell numbers. |
| Edge Effects in Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inconsistent Compound Addition | Use a calibrated multichannel pipette or an automated liquid handler for adding the inhibitor. Ensure proper mixing after addition. |
| Cell Line Instability | Use cells from a low passage number and regularly check for mycoplasma contamination. Ensure consistent cell culture conditions (media, serum, CO2 levels). |
| Variability in Reagent Stability | Some reagents, like growth factors, can be unstable. Prepare fresh reagents or use stabilized formulations where possible.[11] |
Issue 2: Discrepancy Between In Vitro Enzyme Inhibition and Cellular Activity
Potent inhibition in a biochemical assay may not always translate to a strong effect in a cellular context.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Low Cell Permeability | The inhibitor may not efficiently cross the cell membrane. Consider using a different formulation or performing cell permeability assays.[12] |
| Nonspecific Binding | The compound may bind to plasticware or other proteins in the cell culture medium, reducing its effective concentration.[12] |
| Cellular Efflux | Cells may actively pump out the inhibitor through efflux pumps. This can be tested using efflux pump inhibitors. |
| Metabolism of the Inhibitor | The cells may metabolize and inactivate the inhibitor. The stability of the compound in the cellular environment can be assessed.[12] |
| Off-Target Effects | The observed cellular phenotype may be due to off-target effects of the inhibitor. It is important to validate the on-target effect, for example by using siRNA to knockdown AKR1C3 and observing a similar phenotype.[13] |
Issue 3: Batch-to-Batch Variability of this compound
Different batches of the inhibitor may show different potency.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Purity and Identity | Verify the purity and identity of each new batch of the inhibitor using methods like HPLC and mass spectrometry. |
| Solubility Issues | Ensure the inhibitor is fully dissolved before use. Sonication or gentle warming may be necessary. Inconsistent solubility can lead to inaccurate concentrations. |
| Storage and Stability | Store the inhibitor according to the manufacturer's instructions, typically at -20°C or -80°C in a desiccated environment. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
A. In Vitro AKR1C3 Enzyme Inhibition Assay
This protocol describes a general method to determine the IC50 of this compound.
-
Reagents:
-
Recombinant human AKR1C3 enzyme
-
NADPH (cofactor)
-
Substrate (e.g., S-(+)-1,2,3,4-tetrahydro-1-naphthol or a fluorescent substrate)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
This compound (dissolved in DMSO)
-
96-well or 384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Add the diluted inhibitor or DMSO (vehicle control) to the assay plate.
-
Add the AKR1C3 enzyme to each well and pre-incubate with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the substrate and NADPH mixture.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time at a specific wavelength.
-
Calculate the initial reaction rates and plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
B. Cellular Proliferation Assay (e.g., using a prostate cancer cell line like LNCaP)
This protocol assesses the effect of this compound on cell growth.
-
Materials:
-
LNCaP cells (or another relevant cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Cell proliferation reagent (e.g., CellTiter-Glo®, WST-1)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Normalize the data to the vehicle control and plot the cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
Caption: Akr1C3 signaling pathways and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 3. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. AKR1C2 and AKR1C3 mediated prostaglandin D2 metabolism augments the PI3K/Akt proliferative signaling pathway in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cellgs.com [cellgs.com]
- 12. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aldo-keto Reductase 1C3 (AKR1C3) is overexpressed in skin squamous cell carcinoma (SCC) and affects SCC growth via prostaglandin metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Tumor Penetration of Akr1C3 Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on modifying the delivery method of Akr1C3 inhibitors, using Akr1C3-IN-1 as a representative example, to achieve better penetration into solid tumors.
Frequently Asked Questions (FAQs)
Q1: What is Akr1C3 and why is it a target in cancer therapy?
A1: Aldo-keto reductase family 1 member C3 (AKR1C3) is an enzyme that plays a crucial role in the biosynthesis of androgens and metabolism of prostaglandins.[1][2][3] In several cancers, including prostate and breast cancer, Akr1C3 is overexpressed and contributes to tumor growth and resistance to therapy by producing active hormones that stimulate cancer cell proliferation.[4][5][6] Therefore, inhibiting Akr1C3 is a promising strategy to combat these cancers.[7][8]
Q2: What is Akr1C3-IN-1 and what are its properties?
A2: Akr1C3-IN-1 is a potent and selective inhibitor of the Akr1C3 enzyme, with an IC50 of 13 nM.[9] It belongs to a class of inhibitors that are often based on N-phenylanthranilate scaffolds.[4][10] Based on its chemical structure, it is a small molecule with a molecular weight of 317.36 g/mol .[9] A key challenge with Akr1C3-IN-1 and similar inhibitors is their poor aqueous solubility, which can limit their delivery to and penetration into solid tumors.[9]
Q3: Why is tumor penetration a challenge for small molecule inhibitors like Akr1C3-IN-1?
A3: The tumor microenvironment presents several barriers to drug delivery. These include a dense extracellular matrix, high interstitial fluid pressure, and abnormal blood vessel structure.[11][12] For hydrophobic drugs like many Akr1C3 inhibitors, poor solubility in the aqueous environment of the bloodstream and interstitial fluid further limits their ability to diffuse from the blood vessels and penetrate deep into the tumor tissue to reach all cancer cells.
Q4: What are the potential benefits of using nanoparticle-based delivery systems for Akr1C3-IN-1?
A4: Encapsulating Akr1C3-IN-1 into nanoparticles can offer several advantages:
-
Improved Solubility: Nanoparticle formulations can carry hydrophobic drugs in an aqueous medium, improving their bioavailability.[13][14]
-
Enhanced Permeability and Retention (EPR) Effect: Nanoparticles of a certain size (typically 10-200 nm) can preferentially accumulate in tumor tissue due to leaky tumor vasculature and poor lymphatic drainage.
-
Targeted Delivery: The surface of nanoparticles can be modified with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells, leading to more specific drug delivery and reduced off-target toxicity.[13]
-
Controlled Release: Nanoparticles can be designed to release the drug in a sustained manner or in response to specific stimuli within the tumor microenvironment (e.g., pH, enzymes).[15]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of Akr1C3-IN-1 in Nanoparticles
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility of Akr1C3-IN-1 in the organic solvent used for nanoparticle preparation. | Screen different organic solvents (e.g., acetone, acetonitrile, dichloromethane) to find one that better solubilizes Akr1C3-IN-1. | Increased drug loading into the nanoparticles. |
| Incompatible drug-polymer ratio. | Optimize the ratio of Akr1C3-IN-1 to the polymer (e.g., PLGA). Start with a lower drug-to-polymer ratio and gradually increase it. | Improved encapsulation efficiency without drug precipitation. |
| Rapid precipitation of the drug during nanoparticle formation. | Modify the solvent evaporation or nanoprecipitation rate. For solvent evaporation, a slower evaporation rate can sometimes improve encapsulation. | More uniform and efficient entrapment of the drug within the nanoparticle core. |
Issue 2: Nanoparticle Aggregation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient surface charge (low zeta potential). | Incorporate a charged polymer or surfactant into the formulation to increase the magnitude of the zeta potential (ideally > |20| mV). | Stable nanoparticle suspension with minimal aggregation. |
| High nanoparticle concentration. | Prepare nanoparticles at a lower concentration or dilute the final suspension. | Reduced particle-particle interactions and aggregation. |
| Improper storage conditions. | Store the nanoparticle suspension at the recommended temperature (often 4°C) and avoid freeze-thaw cycles unless lyophilized with a cryoprotectant. | Maintained particle size and stability over time. |
Issue 3: Poor In Vitro Drug Release Profile
| Potential Cause | Troubleshooting Step | Expected Outcome | | Drug is too strongly entrapped within the polymer matrix. | Use a polymer with a faster degradation rate or a lower molecular weight. | A more rapid and complete release of the drug. | | Burst release is too high. | Optimize the formulation by increasing the polymer concentration or using a different polymer to better retain the drug. | A more sustained and controlled release profile. | | Inaccurate measurement of drug release. | Ensure complete separation of the nanoparticles from the supernatant before measuring the released drug. Use a validated analytical method (e.g., HPLC) for quantification. | Accurate and reproducible drug release data. |
Experimental Protocols
Protocol 1: Formulation of Akr1C3-IN-1 Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation
-
Organic Phase Preparation: Dissolve 50 mg of PLGA (50:50) and 5 mg of Akr1C3-IN-1 in 2 mL of dichloromethane.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of polyvinyl alcohol (PVA) in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the aqueous phase and emulsify using a probe sonicator on ice for 2 minutes at 40% amplitude.
-
Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for 4 hours to allow the dichloromethane to evaporate completely.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove residual PVA and unencapsulated drug.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for immediate use, or lyophilize with a cryoprotectant (e.g., 5% trehalose) for long-term storage.
Protocol 2: Characterization of Akr1C3-IN-1 Loaded Nanoparticles
-
Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Dissolve a known amount of lyophilized nanoparticles in a suitable organic solvent (e.g., DMSO) to break the nanoparticles and release the drug.
-
Quantify the amount of Akr1C3-IN-1 using a validated HPLC method.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
-
-
In Vitro Drug Release:
-
Disperse a known amount of nanoparticles in a release buffer (e.g., PBS pH 7.4) in a dialysis bag (with an appropriate molecular weight cut-off).
-
Place the dialysis bag in a larger volume of release buffer and maintain at 37°C with constant stirring.
-
At predetermined time points, withdraw samples from the external buffer and replace with fresh buffer.
-
Quantify the concentration of Akr1C3-IN-1 in the samples using HPLC.
-
Quantitative Data Summary
The following table summarizes expected physicochemical properties of Akr1C3-IN-1 loaded nanoparticles based on typical results for similar hydrophobic small molecule inhibitors.
| Parameter | Expected Value |
| Particle Size (Hydrodynamic Diameter) | 100 - 200 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -15 to -30 mV |
| Encapsulation Efficiency (EE) | > 70% |
| Drug Loading (DL) | 1 - 5% |
Visualizations
Caption: Akr1C3 signaling pathway and the inhibitory action of Akr1C3-IN-1.
Caption: Experimental workflow for nanoparticle formulation of Akr1C3-IN-1.
References
- 1. AKR1C3 - Wikipedia [en.wikipedia.org]
- 2. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basal and Regulatory Promoter Studies of the AKR1C3 Gene in Relation to Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structures of AKR1C3 containing an N-(aryl)amino-benzoate inhibitor and a bifunctional AKR1C3 inhibitor and androgen receptor antagonist. Therapeutic leads for castrate resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms [mdpi.com]
- 12. news-medical.net [news-medical.net]
- 13. rroij.com [rroij.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Overcoming limitations in nanoparticle drug delivery: triggered, intravascular release to improve drug penetration into tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Akr1c3-IN-6 vs. Indomethacin: A Comparative Guide to AKR1C3 Inhibition
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of Akr1c3-IN-6 and indomethacin as inhibitors of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3).
AKR1C3 is a critical enzyme in steroid hormone biosynthesis and prostaglandin metabolism, making it a key target in various cancers, including prostate and breast cancer. Both this compound and the well-known non-steroidal anti-inflammatory drug (NSAID) indomethacin are capable of inhibiting AKR1C3, but they exhibit distinct profiles in terms of potency and selectivity. This guide aims to provide an objective comparison to aid in the selection of the appropriate inhibitor for research and development purposes.
Data Presentation: Inhibitory Potency and Selectivity
The following table summarizes the in vitro inhibitory activity of this compound and indomethacin against AKR1C3 and the closely related isoform AKR1C2. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency, with lower values indicating greater potency. Selectivity is determined by the ratio of IC50 values against different enzymes.
| Compound | Target | IC50 (µM) | Selectivity (AKR1C2/AKR1C3) |
| This compound | AKR1C3 | 0.31[1] | ~236-fold[1] |
| AKR1C2 | 73.23[1] | ||
| Indomethacin | AKR1C3 | 0.1 - 8.2 (representative value: 0.1)[2] | >300-fold |
| AKR1C2 | >30 | ||
| COX-1 | Varies | Non-selective | |
| COX-2 | Varies | Non-selective |
Note: IC50 values for indomethacin can vary depending on the experimental conditions. Indomethacin is also a well-known inhibitor of cyclooxygenase (COX) enzymes, which is a significant off-target effect to consider. This compound demonstrates high selectivity for AKR1C3 over AKR1C2.
Mechanism of Action
Both this compound and indomethacin inhibit the enzymatic activity of AKR1C3. AKR1C3 catalyzes the reduction of various substrates, including the conversion of androstenedione to testosterone and prostaglandin D2 (PGD2) to 11-β-prostaglandin F2α (11-β-PGF2α). By blocking this activity, these inhibitors can modulate androgen receptor signaling and prostaglandin-mediated pathways, which are crucial for the proliferation of certain cancer cells.
Indomethacin, as an NSAID, also potently inhibits COX-1 and COX-2 enzymes, which are involved in the synthesis of other prostaglandins. This lack of selectivity can lead to gastrointestinal and cardiovascular side effects. This compound is designed to be a more selective inhibitor of AKR1C3, thus minimizing these off-target effects.
Experimental Protocols
In Vitro AKR1C3 Enzyme Inhibition Assay (S-tetralol Oxidation Assay)
This assay determines the inhibitory potency of a compound by measuring the rate of the AKR1C3-catalyzed oxidation of S-tetralol to the corresponding ketone, which is coupled to the reduction of NADP+ to NADPH. The increase in NADPH fluorescence or absorbance is monitored over time.
Materials:
-
Recombinant human AKR1C3 enzyme
-
S-tetralol (substrate)
-
NADP+ (cofactor)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds (this compound or indomethacin) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring fluorescence (Ex: 340 nm, Em: 460 nm) or absorbance (340 nm)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADP+, and the AKR1C3 enzyme in each well of the microplate.
-
Add varying concentrations of the test compound (or DMSO as a vehicle control) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the substrate, S-tetralol, to each well.
-
Immediately begin monitoring the increase in NADPH fluorescence or absorbance at 340 nm using a microplate reader. Record data at regular intervals for a set period (e.g., 10-30 minutes).
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Assay for AKR1C3 Inhibition
This assay evaluates the ability of an inhibitor to block AKR1C3 activity within a cellular context, for example, by measuring the production of testosterone in prostate cancer cells that overexpress AKR1C3.
Materials:
-
Prostate cancer cell line overexpressing AKR1C3 (e.g., LNCaP-AKR1C3)
-
Cell culture medium and supplements
-
Androstenedione (substrate)
-
Test compounds (this compound or indomethacin) dissolved in DMSO
-
Testosterone ELISA kit
-
Cell lysis buffer
-
Protein assay kit
Procedure:
-
Seed the AKR1C3-overexpressing cells in a multi-well plate and allow them to adhere and grow for 24 hours.
-
Treat the cells with varying concentrations of the test compound (or DMSO as a vehicle control) for a predetermined duration (e.g., 24-48 hours).
-
Add the substrate, androstenedione, to the cell culture medium and incubate for a specific time (e.g., 4-6 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of testosterone in the supernatant using a testosterone ELISA kit according to the manufacturer's instructions.
-
Lyse the cells and determine the total protein concentration in each well using a protein assay kit to normalize the testosterone production data.
-
Calculate the percent inhibition of testosterone production for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the cellular IC50 value.
Visualizations
Caption: AKR1C3 signaling pathway and points of inhibition.
Caption: Experimental workflows for AKR1C3 inhibition assays.
References
Unveiling the Potency of Akr1C3-IN-6: A Comparative Analysis of AKR1C3 Inhibitors
For Immediate Release
In the landscape of targeted cancer therapy, Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) has emerged as a critical player in the progression of various malignancies, particularly castration-resistant prostate cancer (CRPC). The development of potent and selective AKR1C3 inhibitors is a key focus for researchers aiming to overcome therapeutic resistance. This guide provides a detailed comparison of the efficacy of a novel inhibitor, Akr1C3-IN-6, with other established AKR1C3 inhibitors, supported by experimental data and detailed methodologies.
Quantitative Efficacy of AKR1C3 Inhibitors
The inhibitory potency of this compound and other notable AKR1C3 inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | Target | IC50 (µM) | Selectivity (over AKR1C2) | Reference |
| This compound | AKR1C3 | 0.31 | ~236-fold | [1] |
| AKR1C2 | 73.23 | [1] | ||
| Indomethacin | AKR1C3 | 0.1 | >300-fold | [2] |
| Flufenamic Acid | AKR1C3 | 8.63 | Non-selective | [3] |
| Compound 27 (S19-1035) | AKR1C3 | 0.00304 | >3289-fold | [4] |
| Baccharin | AKR1C3 | pIC50 = 7.0 | Highly selective (no inhibition of AKR1C1/C2) | [5] |
| (R)-Naproxen | AKR1C3 | 0.05 | 55-fold | [6] |
This compound demonstrates potent inhibition of AKR1C3 with an IC50 of 0.31 µM.[1] Notably, it exhibits significant selectivity for AKR1C3 over the closely related isoform AKR1C2, a critical feature for minimizing off-target effects.[1] While compounds like the recently developed S19-1035 show exceptionally high potency and selectivity, this compound stands as a robust inhibitor with a favorable profile for further investigation.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of AKR1C3 inhibitors.
AKR1C3 Enzymatic Assay (S-tetralol oxidation)
This assay determines the in vitro inhibitory activity of compounds against the AKR1C3 enzyme.
Materials:
-
Recombinant human AKR1C3 enzyme
-
S-tetralol (substrate)
-
NADP+ (cofactor)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer or plate reader capable of measuring NADPH formation
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing potassium phosphate buffer, NADP+ (final concentration 200 µM), and the test inhibitor at various concentrations.[7]
-
Add the recombinant AKR1C3 enzyme (final concentration ~95 nM) to the mixture.[7]
-
Initiate the enzymatic reaction by adding the substrate, S-tetralol (final concentration 165 µM, corresponding to the Km value for AKR1C3).[7]
-
Immediately measure the rate of NADPH formation by monitoring the increase in absorbance at 340 nm over time.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of AKR1C3 inhibitors on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., prostate cancer cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitors dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Seed the cells into 96-well plates at a predetermined density (e.g., 0.5-1.0 x 10^5 cells/mL for suspension cells) and allow them to adhere overnight.[8]
-
Treat the cells with various concentrations of the test inhibitor or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
-
Following incubation, add 10-50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving AKR1C3 and a typical workflow for evaluating AKR1C3 inhibitors.
Caption: AKR1C3-mediated androgen synthesis pathway and point of inhibition.
Caption: AKR1C3 in prostaglandin signaling, promoting proliferation.
Caption: General workflow for the evaluation of novel AKR1C3 inhibitors.
Conclusion
This compound emerges as a potent and selective inhibitor of AKR1C3, positioning it as a valuable tool for cancer research and a promising candidate for further therapeutic development. Its ability to effectively inhibit AKR1C3, coupled with significant selectivity, underscores its potential to overcome resistance mechanisms in cancers driven by aberrant androgen and prostaglandin signaling. Further in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective AKR1C3 Inhibitors Potentiate Chemotherapeutic Activity in Multiple Acute Myeloid Leukemia (AML) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of (R)-2-(6-Methoxynaphthalen-2-yl)butanoic Acid as a Potent and Selective Aldo-keto Reductase 1C3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
Specificity Showdown: A Comparative Guide to Akr1C3-IN-6 and Pan-AKR Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced differences between targeted and broad-spectrum inhibitors is paramount. This guide provides a detailed comparison of the selective inhibitor Akr1C3-IN-6 against pan-AKR inhibitors, supported by experimental data, to inform strategic decisions in drug discovery and development.
The aldo-keto reductase (AKR) superfamily, particularly the AKR1C subfamily (AKR1C1-AKR1C4), plays a critical role in the biosynthesis of steroid hormones and prostaglandins. Dysregulation of these enzymes is implicated in a variety of diseases, most notably in the progression of hormone-dependent cancers such as prostate and breast cancer. While pan-AKR inhibitors offer broad-spectrum activity against multiple isoforms, selective inhibitors like this compound provide a more targeted approach, minimizing off-target effects.
Executive Summary of Inhibitor Specificity
This compound, represented in this guide by the highly potent and selective inhibitor S19-1035, demonstrates exceptional specificity for the AKR1C3 isoform. In stark contrast, pan-AKR inhibitors, such as S07-2010 and meclofenamic acid, exhibit broader activity across multiple AKR1C isoforms. This fundamental difference in their inhibitory profiles has significant implications for their therapeutic applications and potential side effects.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the selective inhibitor S19-1035 and the pan-AKR inhibitor S07-2010 against various AKR1C isoforms. The data clearly illustrates the superior selectivity of S19-1035 for AKR1C3.
| Inhibitor | AKR1C1 IC50 (µM) | AKR1C2 IC50 (µM) | AKR1C3 IC50 (µM) | AKR1C4 IC50 (µM) | Selectivity for AKR1C3 |
| S19-1035 (Selective) | >10 | >10 | 0.00304 [1][2] | >10 | >3289-fold vs other isoforms[2] |
| S07-2010 (Pan-AKR) | 0.47[3] | 0.73[3] | 0.19[3] | 0.36[3] | Broad |
| Meclofenamic Acid (Pan-AKR) | 0.23 | 0.23 | 0.15 | Not Reported | Broad |
Note: The data for meclofenamic acid is sourced from publicly available databases and may vary depending on the experimental conditions.
Signaling Pathway Inhibition: A Visual Comparison
The following diagrams illustrate the differential impact of a selective AKR1C3 inhibitor versus a pan-AKR inhibitor on steroid hormone and prostaglandin synthesis pathways.
Experimental Protocols
The determination of inhibitor specificity and potency relies on robust and reproducible experimental protocols. Below are detailed methodologies for the key experiments cited in this guide.
IC50 Determination Assay (In Vitro Enzyme Inhibition)
This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of a target by 50%.
Materials:
-
Recombinant human AKR1C1, AKR1C2, AKR1C3, and AKR1C4 enzymes
-
NADP+ (cofactor)
-
S-tetralol (substrate)
-
Inhibitor compounds (S19-1035, S07-2010) dissolved in DMSO
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In each well of a 96-well plate, add the assay buffer, NADP+, and the recombinant AKR enzyme.
-
Add the diluted inhibitor compound to the respective wells. Include control wells with DMSO only (no inhibitor).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate (S-tetralol) to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Record the reaction rates for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow for Specificity Profiling
The following diagram outlines the logical workflow for assessing the specificity of an AKR inhibitor.
Conclusion
The choice between a selective AKR1C3 inhibitor and a pan-AKR inhibitor is highly dependent on the therapeutic context. For diseases where AKR1C3 is the primary driver, a selective inhibitor like S19-1035 offers the advantage of minimizing potential off-target effects by avoiding the inhibition of other AKR1C isoforms that may have essential physiological roles.[4] Conversely, in scenarios where multiple AKR1C isoforms contribute to the pathology, a pan-AKR inhibitor such as S07-2010 might provide a more comprehensive therapeutic effect. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their specific research and development programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of Akr1c3-IN-6: A Comparative Guide for Patient-Derived Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the rationale and experimental framework for validating the anti-tumor effects of Akr1c3-IN-6, a potent inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), using patient-derived xenograft (PDX) models. Given the critical role of AKR1C3 in cancer progression and therapeutic resistance, this document outlines the signaling pathways involved, compares this compound with other inhibitors in the same class, and provides detailed experimental protocols to facilitate robust preclinical validation.
The Role of AKR1C3 in Cancer Progression
AKR1C3 is a key enzyme implicated in the biosynthesis of androgens and the metabolism of prostaglandins.[1][2] Its overexpression is a hallmark of various malignancies, including prostate, breast, and lung cancers, where it contributes to hormone-dependent tumor growth and resistance to standard therapies.[3][4] AKR1C3 exerts its oncogenic effects through multiple mechanisms:
-
Intratumoral Androgen Synthesis: AKR1C3 catalyzes the conversion of weaker androgens to potent androgens like testosterone and dihydrotestosterone (DHT), which activate the androgen receptor (AR) and promote cancer cell proliferation.[2][4]
-
Prostaglandin Metabolism: The enzyme is involved in the synthesis of prostaglandin F2α (PGF2α), which can stimulate cell proliferation through the MAPK signaling pathway.[5][6]
-
Therapeutic Resistance: High AKR1C3 expression is associated with resistance to chemotherapy and radiation therapy.[4][5][7]
This compound in the Landscape of AKR1C3 Inhibitors
While specific data on this compound in patient-derived xenograft models is not yet publicly available, its potential can be inferred from studies on other selective AKR1C3 inhibitors. The following table summarizes the performance of representative AKR1C3 inhibitors in preclinical models, providing a benchmark for future studies on this compound.
| Inhibitor | Cancer Model | Key Findings | Reference |
| Indomethacin | Enzalutamide-resistant prostate cancer xenografts | Resensitized tumors to enzalutamide, significantly inhibiting tumor growth when used in combination.[4] | [4] |
| Prodrug 4r | 22Rv1 prostate cancer xenografts | Demonstrated a dose-dependent reduction in tumor volume without observed toxicity.[8][9] | [8][9] |
| OBI-3424 (Prodrug) | T-cell acute lymphoblastic leukemia (T-ALL) preclinical models | Exhibited efficacy in models with AKR1C3 overexpression and is currently in Phase 1/2 clinical trials for hepatocellular carcinoma (HCC) and castration-resistant prostate cancer (CRPC).[4] | [4] |
Visualizing the AKR1C3 Signaling Pathway and Experimental Workflow
To elucidate the mechanisms of AKR1C3 and the experimental approach for inhibitor validation, the following diagrams are provided.
References
- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 5. oncotarget.com [oncotarget.com]
- 6. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-reactivity of AKR1C3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors with the closely related isoforms, AKR1C1 and AKR1C2. Due to the high sequence homology among these enzymes, achieving inhibitor selectivity is a critical aspect of drug development to avoid off-target effects. While this guide focuses on the inhibitor Akr1C3-IN-6 , it also includes data for other well-characterized selective and non-selective inhibitors to provide a broader context for evaluating compound performance.
Executive Summary
Selective inhibition of AKR1C3 is crucial as it is implicated in the progression of various cancers through the synthesis of potent androgens and prostaglandins.[1][2] Conversely, AKR1C1 and AKR1C2 are involved in the catabolism of potent androgens like 5α-dihydrotestosterone (DHT) and the metabolism of progesterone, respectively.[3][4] Non-selective inhibition of these isoforms can lead to undesirable side effects. This guide presents a quantitative comparison of inhibitor cross-reactivity, detailed experimental methodologies for assessing selectivity, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Comparison of Inhibitor Cross-reactivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other representative AKR1C3 inhibitors against AKR1C1, AKR1C2, and AKR1C3. A higher IC50 value indicates lower potency, and a higher selectivity ratio (IC50 for AKR1C1 or AKR1C2 / IC50 for AKR1C3) signifies greater selectivity for AKR1C3.
| Inhibitor | AKR1C1 IC50 (µM) | AKR1C2 IC50 (µM) | AKR1C3 IC50 (µM) | Selectivity Ratio (AKR1C2/AKR1C3) | Reference |
| This compound | Not Reported | 73.23 | 0.31 | ~236 | [5] |
| Baccharin | No significant inhibition | >51 | 0.1 | >510 | [6][7] |
| Indomethacin | >30 | >30 | 0.1 | >300 | [8][9] |
| Flufenamic Acid | Not Reported | 0.53 | Not Reported | Non-selective | [10] |
| Compound 26 | >100 | >100 | 0.1 | >1000 | [11] |
Note: "Not Reported" indicates that the data was not available in the cited sources. The selectivity for Flufenamic acid is generally considered low.
Experimental Protocols
The determination of inhibitor potency and selectivity against AKR1C isoforms is typically performed using an in vitro enzyme inhibition assay.
Objective: To determine the IC50 values of a test compound against recombinant human AKR1C1, AKR1C2, and AKR1C3.
Materials:
-
Recombinant human AKR1C1, AKR1C2, and AKR1C3 enzymes
-
NADPH (cofactor)
-
Substrate (e.g., S-tetralol or 9,10-phenanthrenequinone)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplates
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the recombinant enzymes and the test inhibitor in a suitable solvent (e.g., DMSO).
-
Assay Reaction Mixture: In each well of a 96-well plate, add the assay buffer, NADPH, and the respective recombinant enzyme.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor to the wells. Include control wells with no inhibitor.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Detection: Monitor the change in NADPH concentration over time by measuring the decrease in absorbance at 340 nm or the increase in fluorescence of a coupled reporter.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[12]
Visualizing Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key roles of AKR1C1, AKR1C2, and AKR1C3 in steroid metabolism.
Figure 1: AKR1C1-mediated progesterone catabolism.
Figure 2: AKR1C2-mediated DHT catabolism.
Figure 3: AKR1C3-mediated androgen synthesis.
Experimental Workflow
The diagram below outlines the general workflow for determining the IC50 value of an inhibitor.
Figure 4: Experimental workflow for IC50 determination.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Screening Baccharin Analogs as Selective Inhibitors Against Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldo-keto reductase family 1 member C2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 11. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. courses.edx.org [courses.edx.org]
A Comparative Guide: AKR1C3 Inhibition vs. Abiraterone in Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced prostate cancer therapeutics, targeting the androgen receptor (AR) signaling axis remains a cornerstone of treatment. Abiraterone, a potent inhibitor of androgen biosynthesis, has been a clinical mainstay. However, the emergence of resistance mechanisms necessitates the exploration of novel therapeutic targets. One such target is Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), an enzyme implicated in intratumoral androgen production and resistance to current therapies. This guide provides a detailed comparison of the preclinical performance of AKR1C3 inhibitors and abiraterone in prostate cancer models, supported by experimental data.
It is important to note that while the initial intent was to compare the specific molecule Akr1C3-IN-6 with abiraterone, a comprehensive search of the scientific literature did not yield any preclinical data for a compound with this designation. Therefore, this guide will focus on a comparison between abiraterone and the broader class of AKR1C3 inhibitors, using data from representative compounds where available.
Mechanism of Action: A Tale of Two Pathways
Abiraterone and AKR1C3 inhibitors target distinct nodes in the androgen biosynthesis pathway, leading to a reduction in the potent androgens that drive prostate cancer growth.
Abiraterone: This drug acts upstream in the androgen synthesis cascade by irreversibly inhibiting CYP17A1, a critical enzyme with both 17α-hydroxylase and 17,20-lyase activities.[1] This dual inhibition effectively shuts down the production of key androgen precursors, dehydroepiandrosterone (DHEA) and androstenedione, in the testes, adrenal glands, and within the tumor itself.[2] The result is a significant decrease in systemic and intratumoral levels of testosterone and dihydrotestosterone (DHT).[3]
AKR1C3 Inhibitors: These agents act further downstream, targeting the AKR1C3 enzyme, which is often upregulated in castration-resistant prostate cancer (CRPC).[4][5] AKR1C3 plays a pivotal role in converting weaker adrenal androgens, such as androstenedione, into the highly potent androgen testosterone.[4][5] Furthermore, AKR1C3 can also reduce 5α-androstanedione to DHT.[5] Beyond its enzymatic function, AKR1C3 has been shown to act as a coactivator of the androgen receptor, further amplifying androgen signaling.[6] By inhibiting AKR1C3, these compounds aim to block the final, critical steps of potent androgen synthesis within the tumor microenvironment and may also disrupt AR coactivation.[4][6]
Signaling Pathway Diagrams
To visually represent these distinct mechanisms, the following diagrams illustrate the targeted pathways.
Preclinical Efficacy: A Comparative Overview
Direct comparative studies of a specific AKR1C3 inhibitor against abiraterone are limited. However, preclinical data for several AKR1C3 inhibitors, particularly in abiraterone-resistant models, provide valuable insights into their potential therapeutic role.
Tumor Growth Inhibition
| Compound | Prostate Cancer Model | Treatment | Tumor Growth Inhibition | Reference |
| Abiraterone | 22Rv1 Xenograft | 200 mg/kg, oral, daily | 78% | [7] |
| Indomethacin | CWR22Rv1 Xenograft (Abiraterone-resistant) | 10 mg/kg, i.p., daily | Significant inhibition vs. control | [4] |
| Indomethacin + Abiraterone | CWR22Rv1 Xenograft (Abiraterone-resistant) | Indomethacin (10 mg/kg) + Abiraterone (50 mg/kg) | Further inhibition compared to either agent alone | [4] |
| PTUPB | Castration-relapsed VCaP Xenograft | Not specified | Superior efficacy to indomethacin | [8] |
| LX-1/LX-1S | VCaP Xenograft & LuCaP35CR PDX | Not specified | Reduced tumor volumes | [9] |
Note: Direct statistical comparison between studies is not possible due to variations in experimental design.
Effects on Androgen Signaling
| Compound | Prostate Cancer Model | Effect on Androgen Levels/Signaling | Reference |
| Abiraterone | Men with localized prostate cancer | Significant decrease in serum and tissue levels of DHEA, androstenedione, testosterone, and DHT | [3] |
| Indomethacin | Abiraterone-resistant prostate cancer cells | Reduces levels of intracrine androgens and diminishes AR transcriptional activity | [4] |
| LX-1/LX-1S | Xenograft and PDX models | Decreased intratumoral testosterone | [9] |
| SN33638 | High AKR1C3-expressing prostate cancer cells (LAPC4 AKR1C3, 22RV1) | Partially inhibited testosterone formation and subsequent PSA expression | [10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of experimental protocols from key studies.
In Vivo Xenograft Studies
-
Cell Lines and Animal Models:
-
CWR22Rv1: An androgen-sensitive human prostate cancer cell line often used to establish xenografts in male nude mice.[4]
-
VCaP: A human prostate cancer cell line that expresses high levels of androgen receptor and is sensitive to androgens.[8][9]
-
LuCaP35CR PDX: A patient-derived xenograft model of castration-resistant prostate cancer.[9]
-
-
Drug Administration:
-
Tumor Growth Assessment: Tumor volume is typically measured at regular intervals using calipers. At the end of the study, tumors are often excised and weighed.[4]
-
Biomarker Analysis:
In Vitro Cell-Based Assays
-
Cell Lines:
-
Drug Treatment: Compounds are added to the cell culture medium at various concentrations to assess their effects.
-
Proliferation Assays: Techniques such as MTT or crystal violet staining are used to measure the effect of compounds on cell viability and growth.
-
Gene and Protein Expression Analysis:
-
Western Blotting: Used to determine the protein levels of key molecules in the androgen signaling pathway, such as AR and AKR1C3.
-
Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA levels of androgen-responsive genes.[4]
-
Experimental Workflow Diagram
Discussion and Future Directions
The preclinical data strongly suggest that AKR1C3 is a valid therapeutic target in prostate cancer, particularly in the context of resistance to abiraterone. While abiraterone effectively shuts down a major source of androgen precursors, the upregulation of AKR1C3 can provide a bypass mechanism for the tumor to continue producing potent androgens.
Inhibiting AKR1C3 offers a complementary strategy to abiraterone. In abiraterone-resistant models, AKR1C3 inhibitors have demonstrated the ability to resensitize tumors to treatment.[4] This suggests that a combination therapy approach, targeting both CYP17A1 and AKR1C3, could be a powerful strategy to overcome resistance and achieve a more profound and durable suppression of androgen signaling.
The development of dual inhibitors targeting both AKR1C3 and the androgen receptor or its variants, such as the LX-1/LX-1S compounds, represents an exciting new frontier.[9] Such molecules could offer a multi-pronged attack on the androgen signaling axis, potentially leading to improved efficacy in advanced prostate cancer.
Future research should focus on:
-
Head-to-head preclinical studies directly comparing the efficacy of novel, potent, and selective AKR1C3 inhibitors with abiraterone in various prostate cancer models.
-
In-depth investigation of the synergistic effects of combining abiraterone with AKR1C3 inhibitors in both sensitive and resistant settings.
-
The identification and validation of biomarkers to select patients who are most likely to benefit from AKR1C3-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Abiraterone acetate: oral androgen biosynthesis inhibitor for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. External beam radiotherapy and abiraterone in men with localized prostate cancer: safety and effect on tissue androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKR1C3 as a Target in Castrate Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steroidogenic enzyme AKR1C3 is a novel androgen receptor-selective coactivator that promotes prostate cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Preclinical Evaluation of Small-Molecule Prostate-Specific Membrane Antigen-Targeted Abiraterone Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. ascopubs.org [ascopubs.org]
- 10. discovery.researcher.life [discovery.researcher.life]
Harnessing Synergy: Akr1C3 Inhibition as a Potent Strategy to Enhance Chemotherapy Efficacy
For researchers, scientists, and drug development professionals, the quest for novel therapeutic strategies to overcome chemotherapy resistance is a paramount challenge. One promising avenue lies in the inhibition of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), an enzyme implicated in both tumorigenesis and the metabolic inactivation of several anticancer drugs. While specific data for Akr1c3-IN-6 in combination with chemotherapy is not extensively available in publicly accessible literature, a substantial body of evidence demonstrates the powerful synergistic effects of other selective and pan-Akr1C3 inhibitors with a range of standard chemotherapeutic agents. This guide provides a comprehensive comparison of these synergistic interactions, supported by experimental data and detailed protocols.
The Role of Akr1C3 in Cancer and Chemotherapy Resistance
AKR1C3 is a multifunctional enzyme with roles in steroid hormone and prostaglandin metabolism.[1][2][3] In various cancers, including prostate, breast, and acute myeloid leukemia (AML), AKR1C3 is frequently overexpressed.[4][5][6] Its functions contribute to cancer progression through several mechanisms:
-
Androgen and Estrogen Synthesis: AKR1C3 catalyzes the synthesis of potent androgens and estrogens, driving the growth of hormone-dependent cancers like prostate and breast cancer.[2][5]
-
Prostaglandin Metabolism: The enzyme converts prostaglandin D2 (PGD2) to 11β-PGF2α, a molecule that promotes cell proliferation and inhibits apoptosis.[1][4]
-
Chemotherapy Drug Inactivation: Crucially, AKR1C3 can metabolize and inactivate certain chemotherapy drugs, particularly anthracyclines like doxorubicin and daunorubicin, by reducing their carbonyl groups.[2][3][4][7][8] This metabolic activity is a key mechanism of acquired drug resistance.
Inhibition of Akr1C3, therefore, presents a dual therapeutic benefit: directly impeding cancer cell proliferation and re-sensitizing resistant tumors to chemotherapy.
Synergistic Effects of Akr1C3 Inhibitors with Chemotherapy Drugs
Numerous preclinical studies have demonstrated that combining Akr1C3 inhibitors with conventional chemotherapy leads to significant synergistic cytotoxicity in various cancer cell lines. This synergy is often quantified using the Combination Index (CI), where a CI value less than 1 indicates a synergistic effect.
Acute Myeloid Leukemia (AML)
In AML, Akr1C3 inhibition has shown remarkable synergy with etoposide and the anthracycline daunorubicin. Selective Akr1C3 inhibitors have been shown to potentiate the cytotoxicity of etoposide by up to 6.25-fold and daunorubicin by over 10-fold in AML cell lines.[1][4][9]
| Akr1C3 Inhibitor | Chemotherapy Drug | Cell Line | IC50 of Chemo Alone (µM) | IC50 of Chemo with Inhibitor (µM) | Fold Potentiation | Reference |
| Baccharin Analogues | Etoposide | HL-60 | 1.16 | 0.21 | 5.5 | [1] |
| Baccharin Analogues | Etoposide | KG1a | 6.70 | 1.08 | 6.2 | [1] |
| Selective Inhibitor | Daunorubicin | HL-60 | 0.042 | 0.0042 | 10 | [1] |
| Selective Inhibitor | Daunorubicin | KG1a | 1.77 | 0.2 | 8.85 | [1] |
| Selective Inhibitors | Daunorubicin & Cytarabine | AML cell lines | - | - | >100-fold dose reduction | [10] |
Breast Cancer
Overexpression of AKR1C3 is associated with resistance to anthracyclines, a cornerstone of breast cancer treatment.[6][11] Studies have shown that Akr1C3 inhibitors can reverse doxorubicin resistance in breast cancer cells.[6] For instance, the pan-AKR1C inhibitor S07-2010, in combination with doxorubicin, led to a significant reduction in the viability of doxorubicin-resistant MCF-7 cells.[2]
| Akr1C3 Inhibitor | Chemotherapy Drug | Cell Line | Effect | Reference |
| S07-2010 (10 µM) | Doxorubicin (25 µM) | MCF-7/DOX | 29% reduction in cell viability | [2] |
| Novel Selective Inhibitors | Doxorubicin | Doxorubicin-resistant breast cancer cell line | Significant reversal of resistance | [6] |
Prostate Cancer
In castration-resistant prostate cancer (CRPC), Akr1C3 plays a crucial role in intratumoral androgen synthesis, contributing to resistance to androgen receptor (AR) signaling inhibitors like enzalutamide.[5][11][12] Combining Akr1C3 inhibitors with enzalutamide has demonstrated strong synergistic effects in overcoming this resistance.[11][12][13][14]
| Akr1C3 Inhibitor | Chemotherapy/Targeted Drug | Cell Line | Effect | Reference |
| Indomethacin | Enzalutamide | Enzalutamide-resistant prostate cancer cells | Resensitization to enzalutamide | [2][12] |
| PTUPB | Enzalutamide | CRPC cells | Synergistic tumor suppression | [11][13] |
| MF-15 | Enzalutamide | 22Rv1 | More effective than enzalutamide alone | [5] |
Other Cancers
The synergistic potential of Akr1C3 inhibition extends to other cancer types as well:
-
Bladder Cancer: An Akr1C3 inhibitor enhanced the sensitivity of bladder cancer cells to gemcitabine and cisplatin, inducing apoptotic cell death in resistant cells.[15]
-
Colon Cancer: Inhibition of Akr1C3 increased the sensitivity of cisplatin-resistant colon cancer cells to the drug.[16]
-
Gastric Cancer: Overexpression of AKR1C1 and AKR1C3 was linked to cisplatin resistance in signet ring cell gastric carcinoma, and inhibition of these enzymes enhanced cisplatin-induced cell death.[17]
Experimental Protocols
To facilitate further research in this promising area, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with the Akr1C3 inhibitor, the chemotherapy drug, or the combination at various concentrations. Include vehicle-treated cells as a control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[18]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed and treat cells as described for the cell viability assay.
-
After treatment, collect both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.[19][20][21][22][23] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as Akr1C3 and key proteins in related signaling pathways.
Protocol:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., Akr1C3, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[24][25][26][27][28]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathway involving Akr1C3 and a typical experimental workflow for evaluating synergistic effects.
Caption: Akr1C3 signaling and its role in chemotherapy resistance.
Caption: Workflow for assessing synergistic effects.
Conclusion and Future Directions
The inhibition of Akr1C3 represents a compelling strategy to enhance the efficacy of various chemotherapy drugs across a spectrum of cancers. The wealth of preclinical data strongly supports the synergistic potential of this combination therapy, particularly in overcoming drug resistance. While specific data on this compound is limited, the consistent and potent synergy observed with other Akr1C3 inhibitors provides a strong rationale for its investigation. Future research should focus on the clinical translation of these findings, including the identification of predictive biomarkers to select patients most likely to benefit from this therapeutic approach. The continued development of highly selective and potent Akr1C3 inhibitors will be crucial in realizing the full potential of this promising anti-cancer strategy.
References
- 1. Selective AKR1C3 Inhibitors Potentiate Chemotherapeutic Activity in Multiple Acute Myeloid Leukemia (AML) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 3. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and Highly Selective Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors Act as Chemotherapeutic Potentiators in Acute Myeloid Leukemia and T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Inhibitory Action of a Novel AKR1C3 Inhibitor on Both Full-Length AR and the Variant AR-V7 in Enzalutamide Resistant Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inactivation of the anticancer drugs doxorubicin and oracin by aldo-keto reductase (AKR) 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent and Highly Selective Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors Act as Chemotherapeutic Potentiators in Acute Myeloid Leukemia and T-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracrine Androgens and AKR1C3 Activation Confer Resistance to Enzalutamide in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of aldo-keto reductase 1C3 overcomes gemcitabine/cisplatin resistance in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pathophysiological roles of aldo-keto reductases (AKR1C1 and AKR1C3) in development of cisplatin resistance in human colon cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Transcriptomic Profiling Reveals AKR1C1 and AKR1C3 Mediate Cisplatin Resistance in Signet Ring Cell Gastric Carcinoma via Autophagic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
- 21. researchgate.net [researchgate.net]
- 22. Apoptosis Protocols | Thermo Fisher Scientific - IN [thermofisher.com]
- 23. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 24. Aldo-keto Reductase Family 1 Member C3 (AKR1C3) Is a Biomarker and Therapeutic Target for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. bio-rad.com [bio-rad.com]
Confirming AKR1C3 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies and supporting data for confirming in vivo target engagement of inhibitors targeting Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). While direct in vivo data for a compound specifically designated "Akr1C3-IN-6" is not publicly available, this document outlines experimental approaches and compares the performance of other well-documented AKR1C3 inhibitors. The principles and methods described herein are applicable to the evaluation of novel AKR1C3-targeting agents.
AKR1C3 is a critical enzyme in steroid hormone and prostaglandin metabolism, making it a compelling therapeutic target in various diseases, including castration-resistant prostate cancer (CRPC)[1][2][3]. Verifying that a small molecule inhibitor reaches and binds to AKR1C3 within a living organism is a crucial step in preclinical drug development. This guide will explore various strategies for confirming target engagement, using data from established inhibitors as benchmarks.
Comparison of In Vivo Performance of AKR1C3 Inhibitors
Effective in vivo target engagement of an AKR1C3 inhibitor is expected to result in measurable downstream biological effects. A primary consequence of AKR1C3 inhibition is the reduction of potent androgens, such as testosterone and dihydrotestosterone (DHT), leading to the suppression of androgen receptor (AR) signaling and subsequent inhibition of tumor growth in relevant cancer models[1][2]. The following table summarizes the in vivo efficacy of select AKR1C3 inhibitors from published studies.
| Inhibitor | Animal Model | Dosing Regimen | Key In Vivo Endpoints | Outcome |
| Prodrug 4r (converts to 5r) | 22Rv1 Prostate Cancer Xenograft (NSG mice) | 25 and 50 mg/kg, intraperitoneally, once daily | Tumor volume reduction | Dose-dependent and significant reduction in tumor volume without observed toxicity[1][3]. |
| Indomethacin | Enzalutamide-resistant Prostate Cancer Xenograft | Not specified | Tumor growth inhibition, AR/AR-V7 protein expression | Significantly inhibited tumor growth and reduced AR/AR-V7 protein expression[4][5]. |
| ASP9521 | Prostate Cancer Xenografts | Not specified | Inhibition of tumor growth | Demonstrated efficacy in preclinical xenograft models[6]. |
| GTx-560 | Not specified | Not specified | Reduction in tumor volume | Effective in reducing tumor volume in preclinical models[6]. |
Experimental Protocols for In Vivo Target Engagement
Confirming target engagement in vivo involves a multi-faceted approach, combining pharmacokinetic analysis with pharmacodynamic readouts. Below are detailed methodologies for key experiments.
Prostate Cancer Xenograft Model for Efficacy Studies
This protocol is a standard method to assess the in vivo efficacy of an AKR1C3 inhibitor on tumor growth.
1. Cell Line and Animal Model:
-
Cell Line: 22Rv1, a human prostate cancer cell line known to express AKR1C3 and be resistant to enzalutamide, is commonly used[1].
-
Animal Model: Immunodeficient mice, such as NOD-scid GAMMA (NSG) mice, are typically used to prevent rejection of the human tumor xenograft[1].
2. Tumor Implantation:
-
22Rv1 cells are harvested and suspended in a suitable medium (e.g., a mixture of media and Matrigel).
-
A specific number of cells (e.g., 1 x 10^6) is subcutaneously injected into the flank of each mouse[1].
3. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor volume is monitored regularly using caliper measurements (Volume = (length x width^2)/2).
-
Treatment is initiated when tumors reach a predetermined average volume (e.g., 100-150 mm³)[1].
4. Dosing and Administration:
-
The inhibitor (e.g., Prodrug 4r) is formulated in a suitable vehicle.
-
The compound is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule (e.g., once daily)[1]. A control group receives the vehicle only.
5. Efficacy Assessment:
-
Tumor volumes and body weights are measured throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., biomarker analysis).
Pharmacodynamic Biomarker Analysis
To directly link the anti-tumor effects to AKR1C3 inhibition, the levels of key biomarkers in the tumor tissue can be measured.
1. Tissue Collection and Processing:
-
At the end of the in vivo study, tumors are harvested from both control and treated animals.
-
A portion of the tumor can be flash-frozen in liquid nitrogen for subsequent molecular analysis.
2. Measurement of Androgen Levels:
-
Tumor lysates are prepared.
-
Levels of androgens such as testosterone and DHT are quantified using methods like liquid chromatography-mass spectrometry (LC-MS)[1]. A significant reduction in these androgens in the treated group compared to the control group indicates target engagement.
3. Western Blot Analysis for Protein Expression:
-
Tumor lysates are subjected to SDS-PAGE and transferred to a membrane.
-
The expression levels of proteins downstream of AKR1C3 signaling, such as the androgen receptor (AR) and its splice variants (e.g., AR-V7), can be assessed using specific antibodies[4][5]. A decrease in the expression of these proteins would support target engagement.
Visualizing Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams illustrate the AKR1C3 signaling pathway and a general workflow for confirming in vivo target engagement.
References
- 1. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKR1C3 as a Target in Castrate Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Novel AKR1C3 Inhibitors in Overcoming Indomethacin Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to conventional cancer therapies remains a critical challenge in oncology. Aldo-keto reductase 1C3 (AKR1C3) has been identified as a key enzyme implicated in the development of resistance to various treatments, including the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, which itself can act as an AKR1C3 inhibitor. This guide provides a comparative overview of the landscape of AKR1C3 inhibitors, with a focus on potential strategies to overcome indomethacin resistance.
While direct experimental data on the efficacy of a specific inhibitor, Akr1C3-IN-6, in indomethacin-resistant cell lines is not publicly available, this guide will delve into the mechanisms of AKR1C3-mediated resistance, the rationale for developing novel inhibitors, and a comparison of indomethacin with its analogues and other emerging AKR1C3-targeted compounds.
Understanding AKR1C3 and Indomethacin Resistance
AKR1C3 plays a multifaceted role in cancer progression and therapeutic resistance. It is involved in the biosynthesis of androgens and the metabolism of prostaglandins, both of which can promote tumor growth.[1][2][3] Overexpression of AKR1C3 has been linked to resistance to chemotherapy and radiotherapy in various cancers, including prostate, breast, and lung cancer.[2][4][5]
Indomethacin, while primarily known as a cyclooxygenase (COX) inhibitor, also exhibits inhibitory activity against AKR1C3.[6][7] This dual activity has made it a compound of interest for cancer therapy. However, the development of resistance to indomethacin can occur, potentially through various mechanisms, including alterations in drug efflux pumps or metabolic pathways.[8][9] This necessitates the development of more potent and selective AKR1C3 inhibitors that can overcome these resistance mechanisms.
The Quest for Superior AKR1C3 Inhibitors
The limitations of indomethacin, including its COX-related side effects and the potential for resistance, have spurred the development of novel AKR1C3 inhibitors. The goal is to create compounds with high potency and selectivity for AKR1C3 over other related enzymes (like AKR1C1 and AKR1C2) and COX enzymes.
This compound: A Novel Potent and Selective Inhibitor
This compound is a novel compound identified as a potent and selective inhibitor of AKR1C3. While comprehensive data in indomethacin-resistant models is lacking, its in vitro inhibitory profile suggests a potential for high efficacy.
| Compound | Target | IC50 (µM) | Selectivity vs. AKR1C2 | Reference |
| This compound | AKR1C3 | 0.31 | ~236-fold | |
| AKR1C2 | 73.23 | |||
| Indomethacin | AKR1C3 | 0.1 | >300-fold | [1] |
| AKR1C2 | >30 | [1] |
Table 1: In vitro inhibitory activity of this compound and Indomethacin against AKR1C3 and AKR1C2. IC50 values represent the concentration required for 50% inhibition.
The high selectivity of this compound for AKR1C3 over the closely related AKR1C2 is a promising feature, as off-target inhibition of other enzymes can lead to unwanted side effects.
Alternative Strategies and Indomethacin Analogues
Research has focused on developing analogues of indomethacin that retain or improve upon its AKR1C3 inhibitory activity while minimizing COX inhibition. These efforts have yielded several promising compounds.
| Compound | AKR1C3 IC50 (nM) | Selectivity over AKR1C2 | Key Features | Reference |
| Indomethacin | 100 | >300-fold | Potent AKR1C3 and COX inhibitor | [1] |
| 2'-des-Methyl-indomethacin | 960 | 100-fold | Reduced potency compared to indomethacin | [6] |
| N-(trifluoromethylsulfonyl)acetamide analogue | 740 | 108-fold | Modification of the acetic acid group | [6] |
| Hydroxyfurazan indomethacin analogue | 300 | 90-fold | More potent and selective than indomethacin | [10] |
| Hydroxytriazole indomethacin analogue | 940 | 15-fold | More potent than indomethacin | [10] |
Table 2: Comparison of Indomethacin and its Analogues as AKR1C3 Inhibitors. This table highlights the structure-activity relationships and the impact of chemical modifications on potency and selectivity.
These analogues demonstrate that modifications to the indomethacin scaffold can fine-tune its activity, offering a pathway to develop more effective and safer AKR1C3-targeted therapies.
Experimental Protocols
Detailed experimental protocols for assessing the efficacy of AKR1C3 inhibitors are crucial for reproducible and comparable results. Below are generalized methodologies for key experiments.
In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against AKR1C3.
Methodology:
-
Recombinant human AKR1C3 enzyme is incubated with the cofactor NADP+ and a fluorescent substrate (e.g., S-tetralol).
-
The test compound is added at various concentrations.
-
The enzymatic reaction is initiated and monitored by measuring the change in fluorescence over time.
-
The rate of reaction is calculated for each compound concentration.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]
Cellular Proliferation Assay
Objective: To assess the effect of an AKR1C3 inhibitor on the growth of cancer cell lines.
Methodology:
-
Cancer cells (including potentially indomethacin-resistant lines) are seeded in 96-well plates.
-
The cells are treated with the AKR1C3 inhibitor at a range of concentrations.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The concentration of the inhibitor that reduces cell viability by 50% (GI50) is calculated.[12]
Western Blot Analysis
Objective: To determine the effect of an AKR1C3 inhibitor on the expression levels of AKR1C3 and other relevant proteins.
Methodology:
-
Cancer cells are treated with the AKR1C3 inhibitor.
-
Total protein is extracted from the cells and quantified.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for AKR1C3 and other proteins of interest (e.g., markers of apoptosis or cell cycle progression).
-
A secondary antibody conjugated to an enzyme is added, and the protein bands are visualized using a chemiluminescent substrate.[5]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in AKR1C3-mediated resistance and its inhibition is essential for a clear understanding.
References
- 1. Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 3. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Indomethacin overcomes doxorubicin resistance with inhibiting multi-drug resistance protein 1 (MRP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indomethacin-mediated reversal of multidrug resistance and drug efflux in human and murine cell lines overexpressing MRP, but not P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioisosteres of Indomethacin as Inhibitors of Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aldo-keto Reductase 1C3 (AKR1C3) is overexpressed in skin squamous cell carcinoma (SCC) and affects SCC growth via prostaglandin metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Safety Profile of a Selective Akr1C3 Inhibitor Compared to Traditional NSAIDs
A Theoretical Comparison for Researchers and Drug Development Professionals
Disclaimer: As of November 2025, a specific compound designated "Akr1C3-IN-6" is not described in the peer-reviewed scientific literature. Therefore, this guide provides a comparative safety evaluation of a hypothetical selective inhibitor of Aldo-Keto Reductase 1C3 (Akr1C3) against established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The safety profile of the theoretical Akr1C3 inhibitor is inferred from the known biological functions of the Akr1C3 enzyme and contrasted with the well-documented adverse effects of traditional NSAIDs that act via cyclooxygenase (COX) inhibition.
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone for managing pain and inflammation.[1] Their therapeutic effects are primarily mediated by the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.[2] However, this mechanism is also responsible for significant gastrointestinal, cardiovascular, and renal toxicities.[3][4][5] The quest for safer anti-inflammatory agents has led to the exploration of alternative targets. One such target is Aldo-Keto Reductase 1C3 (AKR1C3), an enzyme involved in the synthesis of prostaglandins and the metabolism of steroids.[6][7] A selective inhibitor of Akr1C3, without off-target effects on COX enzymes, could theoretically offer a safer alternative for certain indications. This guide evaluates the potential safety profile of such a hypothetical inhibitor in comparison to well-known NSAIDs.
Data Presentation: Comparative Safety Profile of NSAIDs
The following table summarizes the well-documented adverse effects of several common NSAIDs across key organ systems. The risk levels are generalized and can vary based on dosage, duration of use, and patient-specific factors.
| Drug Class/Example | Mechanism of Action | Gastrointestinal (GI) Risk | Cardiovascular (CV) Risk | Renal Risk |
| Non-selective NSAIDs | ||||
| Ibuprofen | COX-1 and COX-2 inhibitor | Moderate | Moderate to High[8] | Moderate |
| Naproxen | COX-1 and COX-2 inhibitor | High | Lower than other NSAIDs[9] | Moderate |
| Diclofenac | Primarily COX-2 inhibitor | Moderate | High[9] | Moderate |
| Indomethacin | COX-1 and COX-2 inhibitor | Moderate to High[8] | Moderate | Moderate |
| COX-2 Selective Inhibitors | ||||
| Celecoxib | Selective COX-2 inhibitor | Low | Moderate to High[8] | Moderate |
| Hypothetical Akr1C3 Inhibitor | ||||
| Selective Akr1C3 Inhibitor | Selective Akr1C3 inhibition | Theoretically Low | Theoretically Low | Theoretically Low |
Signaling Pathways
Traditional NSAID Mechanism of Action
The primary mechanism of action for traditional NSAIDs involves the inhibition of COX-1 and COX-2 enzymes, which blocks the conversion of arachidonic acid to prostaglandins. This leads to both therapeutic anti-inflammatory effects and adverse effects in various tissues.
Figure 1. Mechanism of action of traditional NSAIDs.
Akr1C3 Signaling Pathway
Akr1C3 is involved in the synthesis of specific prostaglandins, such as PGF2α, and in the metabolism of steroid hormones. Its inhibition would selectively affect these pathways, potentially avoiding the widespread effects of COX inhibition.
Figure 2. Role of Akr1C3 in prostaglandin and steroid pathways.
Experimental Protocols
A comprehensive safety evaluation of a novel compound involves a battery of in vitro and in vivo studies. Below are representative protocols for assessing key safety endpoints for anti-inflammatory drugs.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
-
Objective: To determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes and establish its selectivity.
-
Methodology:
-
Recombinant human COX-1 and COX-2 enzymes are used.
-
The compound of interest is pre-incubated with each enzyme at various concentrations.
-
Arachidonic acid is added as the substrate.
-
The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 values (the concentration of the compound that inhibits 50% of enzyme activity) are calculated for both COX-1 and COX-2.
-
The COX-2 selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).
-
In Vivo Gastrointestinal (GI) Toxicity Study
-
Objective: To assess the potential of a compound to cause gastric mucosal damage.
-
Methodology:
-
Rodent models (e.g., Sprague-Dawley rats) are used.
-
Animals are fasted overnight to ensure an empty stomach.
-
The test compound, a positive control (e.g., indomethacin), and a vehicle control are administered orally.
-
After a set period (e.g., 4-6 hours), animals are euthanized, and their stomachs are excised.
-
The stomachs are opened along the greater curvature and examined for lesions (e.g., ulcers, hemorrhages).
-
The severity of gastric damage is scored based on the number and size of lesions.
-
In Vivo Cardiovascular (CV) Safety Pharmacology Study
-
Objective: To evaluate the effects of a compound on cardiovascular parameters.
-
Methodology:
-
Telemeterized conscious animals (e.g., dogs, non-human primates) are used to allow for continuous monitoring without the stress of restraint.
-
A telemetry device is surgically implanted to measure electrocardiogram (ECG), blood pressure, and heart rate.
-
After a recovery period, baseline cardiovascular data is collected.
-
The test compound is administered at multiple dose levels.
-
Cardiovascular parameters are continuously monitored for a specified period (e.g., 24 hours) post-dosing.
-
Data is analyzed for any significant changes in heart rate, blood pressure, and ECG intervals (e.g., QT interval).
-
In Vivo Renal Toxicity Study
-
Objective: To assess the potential for a compound to cause kidney damage.
-
Methodology:
-
Rodent models are typically used.
-
The test compound is administered daily for a specified duration (e.g., 7 or 28 days).
-
Urine and blood samples are collected at various time points.
-
Urine is analyzed for markers of kidney damage, such as protein, glucose, and kidney injury biomarkers (e.g., KIM-1, NGAL).
-
Blood is analyzed for serum creatinine and blood urea nitrogen (BUN) levels.
-
At the end of the study, kidneys are collected for histopathological examination to identify any structural changes.
-
Experimental Workflow for Comparative Safety Assessment
The following diagram illustrates a logical workflow for comparing the safety profile of a novel selective Akr1C3 inhibitor with a traditional NSAID.
Figure 3. Workflow for comparative safety assessment.
Conclusion
The well-documented gastrointestinal, cardiovascular, and renal toxicities of traditional NSAIDs are intrinsically linked to their mechanism of action – the inhibition of COX-1 and COX-2 enzymes.[3][4][5] A selective Akr1C3 inhibitor that lacks activity against COX enzymes presents a promising theoretical safety advantage. By not interfering with the production of prostaglandins essential for gastric mucosal protection and renal blood flow, a selective Akr1C3 inhibitor would be expected to have a lower risk of GI and renal adverse effects.[10][11] Furthermore, by avoiding the imbalance in pro-thrombotic and anti-thrombotic prostaglandins associated with COX-2 inhibition, the cardiovascular risk may also be mitigated.[9][12]
However, it is crucial to consider the potential on-target toxicities of Akr1C3 inhibition. Akr1C3 is involved in steroid hormone metabolism, and its inhibition could lead to unforeseen endocrine-related side effects.[6] Thorough preclinical and clinical evaluation, following the experimental protocols outlined in this guide, would be essential to definitively establish the safety profile of any novel selective Akr1C3 inhibitor. While the hypothetical "this compound" remains an unknown entity, the principles outlined here provide a robust framework for the evaluation of this promising new class of anti-inflammatory agents.
References
- 1. Nonsteroidal anti-inflammatory drug gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. NSAIDs, gastrointestinal toxicity and inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. bpac.org.nz [bpac.org.nz]
- 6. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AKR1C3 - Wikipedia [en.wikipedia.org]
- 8. ehiipa.com [ehiipa.com]
- 9. Cardiovascular safety of NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NSAIDs, gastrointestinal toxicity and inflammatory bowel disease | Gastroenterología y Hepatología (English Edition) [elsevier.es]
- 11. binasss.sa.cr [binasss.sa.cr]
- 12. Cardiovascular Risk of Nonsteroidal Anti-Inflammatory Drugs: An Under-Recognized Public Health Issue - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Akr1C3-IN-6
This guide provides crucial safety and logistical information for the handling and disposal of Akr1C3-IN-6, a research-grade small molecule inhibitor. As the specific toxicological properties of this compound have not been extensively documented, it is imperative to treat this compound as potentially hazardous and to follow stringent safety protocols. This information is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Safety Precautions
Adherence to proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE and safety measures when handling this compound.
| Equipment/Practice | Specification | Rationale |
| Laboratory Coat | Fire-resistant, fully buttoned with sleeves tucked into gloves. | Protects skin and personal clothing from splashes and spills.[1] |
| Gloves | Disposable nitrile gloves (consider double-gloving). | Provides a barrier against skin contact. Nitrile is a common choice for chemical resistance.[2] |
| Eye Protection | ANSI Z87.1-compliant safety glasses or chemical splash goggles. | Shields eyes from splashes, dust, or aerosols.[3] |
| Face Shield | To be worn in addition to safety glasses or goggles. | Recommended when there is a significant risk of splashing, such as when preparing stock solutions.[2] |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects.[1] |
| Work Environment | Chemical fume hood. | Ensures adequate ventilation and minimizes inhalation exposure.[3] |
| Hand Hygiene | Wash hands thoroughly after handling. | Removes any potential residual contamination. |
| Spill Kit | A well-stocked chemical spill kit should be readily available. | To safely manage and contain any accidental spills. |
Operational Plan: Step-by-Step Handling Protocol
The following workflow outlines the procedural steps for the safe handling of this compound, from receiving the compound to its final disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste : Any unused solid this compound, as well as contaminated items such as pipette tips, tubes, and gloves, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : All solutions containing this compound, including stock solutions, working solutions, and experimental media, should be collected in a designated hazardous liquid waste container. Do not dispose of these solutions down the drain.[4]
-
Container Disposal : Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines for empty chemical containers.[5]
-
Decontamination : All work surfaces and equipment that may have come into contact with this compound should be thoroughly decontaminated.
Always adhere to your institution's specific guidelines for hazardous waste management and disposal.[1][2] If you are unsure about the appropriate disposal procedures, contact your institution's Environmental Health and Safety (EHS) department.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
